trans-2-Octene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBINAXDRFYPL-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872994 | |
| Record name | (2E)-2-Octene | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Octene | |
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| Record name | trans-2-Octene | |
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Vapor Pressure |
16.4 [mmHg] | |
| Record name | trans-2-Octene | |
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CAS No. |
13389-42-9, 111-67-1, 7642-04-8 | |
| Record name | trans-2-Octene | |
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| Record name | 2-Octene | |
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| Record name | 2-Octene, (2E)- | |
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| Record name | cis-2-Octene | |
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| Record name | 2-Octene | |
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| Record name | (2E)-2-Octene | |
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| Record name | Oct-2-ene | |
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| Record name | trans-oct-2-ene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G13G1YR8YW | |
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Foundational & Exploratory
Synthesis of trans-2-Octene from 1-Heptene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of synthetic routes for the preparation of trans-2-octene from the readily available starting material, 1-heptene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details three distinct and viable synthetic pathways: a classical multi-step approach, a modern olefin cross-metathesis strategy, and a Wittig reaction-based route. Each methodology is presented with detailed experimental protocols, quantitative data on yields and stereoselectivity, and visual aids to elucidate reaction pathways and workflows. All quantitative data is summarized in structured tables for clear comparison, and logical relationships are depicted using Graphviz diagrams.
Introduction
The stereoselective synthesis of internal alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of complex natural products and pharmaceuticals to the production of fine chemicals and polymers. This compound, a simple yet important internal alkene, serves as a valuable building block and intermediate. This guide explores the transformation of 1-heptene, a terminal alkene, into this compound, focusing on practical and efficient laboratory-scale syntheses. The core challenge lies in the regioselective and stereoselective introduction of a new carbon-carbon double bond. This document critically evaluates three synthetic strategies to achieve this transformation, providing the necessary detail for reproduction and adaptation in a research setting.
Synthetic Pathways
Three primary synthetic routes from 1-heptene to this compound are presented, each with its own set of advantages and considerations.
Classical Multi-Step Synthesis
This traditional pathway involves a four-step sequence: halogenation of the starting alkene, double dehydrohalogenation to form a terminal alkyne, alkylation of the alkyne, and finally, stereoselective reduction to the desired trans-alkene.
Caption: Classical multi-step synthesis of this compound from 1-Heptene.
2.1.1. Experimental Protocols
-
Step 1: Bromination of 1-Heptene to 1,2-Dibromoheptane To a solution of 1-heptene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is typically complete upon the disappearance of the bromine color. The solvent is removed under reduced pressure to yield crude 1,2-dibromoheptane, which can be used in the next step without further purification.
-
Step 2: Dehydrohalogenation to 1-Heptyne The crude 1,2-dibromoheptane (1.0 eq) is added to a suspension of sodium amide (2.0-2.2 eq) in liquid ammonia at -78 °C. The reaction mixture is stirred for several hours, allowing the ammonia to slowly evaporate. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a non-polar solvent, dried, and concentrated to give 1-heptyne.
-
Step 3: Alkylation of 1-Heptyne to 2-Octyne To a solution of 1-heptyne (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF), sodium amide (1.1 eq) is added at 0 °C to form the sodium acetylide. After stirring for a short period, methyl iodide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted, dried, and purified by distillation.
-
Step 4: Reduction of 2-Octyne to this compound In a flask equipped with a dry ice condenser, liquid ammonia is condensed. Small pieces of sodium metal are added until a persistent blue color is observed. A solution of 2-octyne (1.0 eq) in an ethereal solvent is then added dropwise. The reaction is stirred until the blue color disappears. The reaction is quenched by the addition of a proton source, such as ammonium chloride, and the ammonia is allowed to evaporate. The product is extracted, dried, and purified by distillation to yield this compound with high stereoselectivity.[1]
2.1.2. Quantitative Data
| Step | Reactants | Products | Reagents & Conditions | Yield (%) | Stereoselectivity (trans:cis) |
| 1. Bromination | 1-Heptene | 1,2-Dibromoheptane | Br₂, CH₂Cl₂, 0 °C | >95 | N/A |
| 2. Dehydrohalogenation | 1,2-Dibromoheptane | 1-Heptyne | NaNH₂, liq. NH₃, -78 °C | 80-90 | N/A |
| 3. Alkylation | 1-Heptyne | 2-Octyne | 1. NaNH₂, THF; 2. CH₃I | 85-95 | N/A |
| 4. Reduction | 2-Octyne | This compound | Na, liq. NH₃, -78 °C | >90 | >98:2 |
| Overall | 1-Heptene | This compound | ~60-75 | >98:2 |
Olefin Cross-Metathesis
Olefin cross-metathesis offers a more direct and atom-economical route to this compound. This reaction involves the catalytic exchange of alkylidene fragments between two different alkenes. In this case, 1-heptene is reacted with a suitable C1 source, such as propene, in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst). The reaction is driven by the release of ethene gas.
Caption: Olefin cross-metathesis for the synthesis of this compound.
2.2.1. Experimental Protocol
A solution of 1-heptene (1.0 eq) in a degassed solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere. The Grubbs catalyst (typically 1-5 mol%) is added. The reaction mixture is then exposed to a stream of propene gas. The reaction progress is monitored by gas chromatography or thin-layer chromatography. Upon completion, the solvent is removed, and the crude product is purified by column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material. The trans isomer is generally the thermodynamic product and is favored.[2][3]
2.2.2. Quantitative Data
| Reactants | Catalyst (mol%) | Products | Conditions | Yield (%) | Stereoselectivity (trans:cis) |
| 1-Heptene, Propene | Grubbs II (1-5) | This compound, Ethene | CH₂Cl₂, rt to 40 °C, propene atmosphere | 70-85 | 85:15 to >95:5 |
Wittig Reaction Route
This three-step pathway involves the initial conversion of 1-heptene to an aldehyde, which is then subjected to a Wittig reaction to form the desired alkene.
Caption: Wittig reaction route for the synthesis of this compound.
2.3.1. Experimental Protocols
-
Step 1: Hydroboration-Oxidation of 1-Heptene to 1-Heptanol To a solution of 1-heptene (1.0 eq) in anhydrous THF at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.4 eq) dropwise under an inert atmosphere. The reaction is stirred at room temperature for a few hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. After stirring, the product is extracted, dried, and purified.[4][5]
-
Step 2: Oxidation of 1-Heptanol to Heptanal To a suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane, a solution of 1-heptanol (1.0 eq) in dichloromethane is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield heptanal.[6][7]
-
Step 3: Wittig Reaction of Heptanal to this compound Ethyltriphenylphosphonium bromide (1.1 eq) is suspended in an anhydrous solvent like THF, and a strong base such as n-butyllithium is added at low temperature to generate the ylide. The resulting deep red or orange solution is then treated with heptanal (1.0 eq). The reaction is allowed to warm to room temperature and stirred until completion. After an aqueous workup, the product is extracted, dried, and purified. The use of non-stabilized ylides under salt-free conditions can favor the formation of the trans isomer.[8][9]
2.3.2. Quantitative Data
| Step | Reactants | Products | Reagents & Conditions | Yield (%) | Stereoselectivity (trans:cis) |
| 1. Hydroboration-Oxidation | 1-Heptene | 1-Heptanol | 1. BH₃·THF; 2. H₂O₂, NaOH | >90 | N/A |
| 2. Oxidation | 1-Heptanol | Heptanal | PCC, CH₂Cl₂ | 80-90 | N/A |
| 3. Wittig Reaction | Heptanal, Ethyltriphenylphosphonium bromide | This compound | n-BuLi, THF | 70-85 | Variable, can be optimized for trans |
| Overall | 1-Heptene | This compound | ~50-68 | Dependent on Wittig conditions |
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to all three synthetic routes with minor modifications.
Caption: Generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-heptene can be effectively achieved through several distinct methodologies. The classical multi-step synthesis, while lengthy, is robust and provides very high stereoselectivity in the final reduction step. Olefin cross-metathesis represents a more modern, efficient, and atom-economical approach, with the potential for high yields and good trans-selectivity, although it requires specialized catalysts. The Wittig reaction route offers a versatile alternative, with the stereochemical outcome being highly dependent on the specific reaction conditions employed. The choice of the optimal synthetic route will depend on factors such as the availability of reagents and equipment, the desired scale of the reaction, and the required stereochemical purity of the final product. This guide provides the foundational information necessary for researchers to select and implement the most suitable method for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. nbinno.com [nbinno.com]
- 9. adichemistry.com [adichemistry.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of trans-2-Octene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of this compound.
Core Physical and Chemical Properties
This compound, also known as (E)-2-Octene, is an unsaturated hydrocarbon with the chemical formula C8H16. It is a colorless liquid and is one of the isomers of octene.[1][2] Its linear formula is CH3(CH2)4CH=CHCH3.[3]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C8H16 | [2][4] |
| Molecular Weight | 112.21 g/mol | [3][5] |
| Appearance | Colorless clear liquid | [1][2] |
| Boiling Point | 122-123 °C | [3][4] |
| Melting Point | -89 to -86 °C | [2][4] |
| Density | 0.718 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.413 | [2][3] |
| Vapor Pressure | 31 mmHg (37.7 °C) | [2][3] |
| Flash Point | 21 °C (69.8 °F) - closed cup | [3] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in benzene.[2] Soluble in alcohol.[1] | [1][2] |
Chemical Identity
| Identifier | Value | Source(s) |
| CAS Number | 13389-42-9 | [3][5] |
| Synonyms | β-trans-Octene, (2E)-2-Octene, (E)-2-Octene | [3] |
| InChI Key | ILPBINAXDRFYPL-HWKANZROSA-N | [3][5] |
| SMILES | CCCCC\C=C\C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| Infrared (IR) Spectroscopy | The IR spectrum of an alkene like this compound will show characteristic peaks for C-H stretching from the alkene at 3100-3000 cm⁻¹, a C=C stretching peak between 1680-1630 cm⁻¹, and C-H bending (wagging) peaks in the 1000-600 cm⁻¹ region.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, the vinyl protons will appear in the downfield region. In ¹³C NMR, the sp² hybridized carbons of the double bond will have characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[7] |
Chemical Reactivity and Synthesis
This compound undergoes typical reactions of an alkene, primarily centered around the reactivity of the carbon-carbon double bond.
Common Reactions
Key reactions involving the double bond of this compound include:
-
Electrophilic Addition: The double bond can be attacked by electrophiles, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile.[5]
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), results in the formation of an epoxide (trans-2,3-epoxyoctane).[5]
-
Hydroformylation (Oxo Process): This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.[5]
-
Isomerization: this compound is a product of the isomerization of 1-octene, often driven by thermodynamic stability.[5]
A diagram illustrating these common reactions is provided below.
Caption: Common reaction pathways of this compound.
Synthesis Pathway
A common laboratory synthesis of this compound can be achieved starting from 1-heptene. This multi-step synthesis involves the formation of an alkyne followed by a stereoselective reduction.[8]
The steps are as follows:
-
Bromination: 1-Heptene reacts with bromine (Br₂) to form 1,2-dibromoheptane.[8]
-
Double Dehydrohalogenation: The resulting dibromide is treated with a strong base, such as sodium amide (NaNH₂), to yield hept-1-yne.[8]
-
Alkylation: Hept-1-yne is deprotonated by sodium amide to form a sodium acetylide, which then reacts with methyl iodide (CH₃I) to produce oct-2-yne.[8]
-
Dissolving Metal Reduction: Finally, oct-2-yne is reduced using sodium in liquid ammonia to selectively form this compound.[8]
The following diagram illustrates this synthetic route.
Caption: Synthesis of this compound from 1-heptene.
Experimental Protocols
Detailed experimental protocols are essential for the accurate analysis and characterization of this compound.
Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and to separate it from its isomers.
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Final Temperature: 150 °C, hold for 5 minutes.
-
-
Detector:
-
Temperature: 280 °C
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared sample into the GC. The retention time of this compound will be characteristic under these conditions. Purity is determined by the relative peak area.
The workflow for this GC analysis is depicted below.
Caption: Workflow for GC analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a sample of this compound.
Methodology:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the empty salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands for alkenes as detailed in the spectroscopic data section.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum. Proton-decoupled mode is standard.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Safety and Handling
This compound is a highly flammable liquid and vapor.[9] It may be fatal if swallowed and enters the airways. Handle with care in a well-ventilated area, away from sources of ignition.[9][10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
This guide serves as a foundational resource for professionals working with this compound, providing the necessary data and protocols for its effective and safe use in research and development.
References
- 1. 2-octene, 111-67-1 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 13389-42-9 [sigmaaldrich.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 13389-42-9 | Benchchem [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 2-Octene, (E)- [webbook.nist.gov]
- 8. homework.study.com [homework.study.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Stereoselective Synthesis of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and modern stereoselective methods for the synthesis of trans-2-octene, a valuable building block in organic synthesis. The document details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
The precise control of alkene geometry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. This compound, a simple disubstituted alkene, serves as a fundamental model and intermediate for the synthesis of more complex structures. Achieving high stereoselectivity in favor of the trans (or E) isomer is often a critical challenge. This guide explores several powerful methodologies that provide reliable access to this compound with high stereochemical fidelity.
Key Synthetic Strategies
Several robust methods have been developed for the stereoselective synthesis of trans-alkenes. The most relevant and effective strategies for producing this compound are:
-
Julia-Kocienski Olefination: A powerful one-pot reaction known for its excellent E-selectivity.
-
Schlosser Modification of the Wittig Reaction: A variation of the classic Wittig reaction designed to favor the formation of E-alkenes from non-stabilized ylides.
-
Reduction of Alkynes: The use of dissolving metal reductions to selectively form trans-alkenes from internal alkynes.
-
Olefin Metathesis: A versatile method for the formation of carbon-carbon double bonds, which can be controlled to favor the trans isomer.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura and Negishi couplings, which offer stereospecific routes to trans-alkenes.
This guide will provide detailed experimental protocols and comparative data for the most prominent of these methods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the leading methods in the synthesis of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Reactants | Yield (%) | trans:cis (E:Z) Ratio | Reference |
| Julia-Kocienski Olefination | Hexanal, Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone | ~85-95 | >95:5 | [1][2] |
| Schlosser-Wittig Reaction | Hexanal, Ethyltriphenylphosphonium bromide | ~70-85 | >95:5 | [3][4] |
| Reduction of 2-Octyne | 2-Octyne, Sodium, Liquid Ammonia | >90 | >99:1 | [5][6] |
| Grubbs Cross-Metathesis | 1-Heptene, Propene | ~70-85 | >85:15 (catalyst dependent) | [7][8] |
Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
Julia-Kocienski Olefination
This method provides excellent E-selectivity in the formation of disubstituted alkenes.[2] The reaction involves the coupling of a heteroaryl sulfone with an aldehyde.
Reactants:
-
Hexanal
-
Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Lithium hexamethyldisilazide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of LiHMDS (1.1 equivalents) in THF dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add hexanal (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Schlosser Modification of the Wittig Reaction
This modification of the Wittig reaction is specifically designed to produce E-alkenes from non-stabilized ylides, which typically favor the Z-isomer.[3][4]
Reactants:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexanal
-
Phenyllithium (PhLi)
-
tert-Butanol
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at room temperature.
-
Cool the ylide solution to -78 °C and add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise. Stir for 1 hour.
-
Add a solution of phenyllithium (1.1 equivalents) at -78 °C and stir for an additional 30 minutes.
-
Add a solution of tert-butanol (1.2 equivalents) in THF at -78 °C and allow the mixture to warm to room temperature.
-
Add potassium tert-butoxide (1.2 equivalents) and stir for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Reduction of 2-Octyne
The dissolving metal reduction of internal alkynes is a classic and highly effective method for the synthesis of trans-alkenes.[5][6]
Reactants:
-
2-Octyne
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium chloride (NH₄Cl), solid
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser and a gas inlet.
-
Condense ammonia gas (approx. 100 mL for 0.1 mol of alkyne) into the flask at -78 °C.
-
Once the desired volume of liquid ammonia is collected, add 2-octyne (1.0 equivalent) to the flask.
-
Carefully add small pieces of sodium metal (2.2 equivalents) to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
Stir the reaction at -78 °C to -33 °C until the blue color persists for at least 30 minutes, indicating the complete consumption of the alkyne.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with pentane or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent by distillation to obtain this compound.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and workflows discussed in this guide.
Caption: Julia-Kocienski olefination pathway for this compound synthesis.
Caption: Schlosser modification of the Wittig reaction for E-alkene synthesis.
Caption: Experimental workflow for the reduction of 2-octyne to this compound.
Conclusion
The stereoselective synthesis of this compound can be achieved through a variety of reliable and high-yielding methods. The choice of the optimal synthetic route will depend on factors such as substrate availability, functional group tolerance, desired scale, and the specific stereochemical purity required. The Julia-Kocienski olefination and the Schlosser modification of the Wittig reaction offer excellent control over the E-isomer formation through carefully designed reaction pathways. For unparalleled trans-selectivity, the reduction of 2-octyne with sodium in liquid ammonia remains a superior method. Olefin metathesis and palladium-catalyzed cross-coupling reactions provide modern, versatile alternatives with tunable selectivity. This guide provides the necessary technical details to empower researchers to make informed decisions and successfully implement these powerful synthetic transformations.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Schlosser Modification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Isomerization of 1-Octene to trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic isomerization of 1-octene to its more thermodynamically stable internal isomer, trans-2-octene. This transformation is of significant interest in various chemical industries, including the synthesis of fine chemicals, polymers, and pharmaceuticals, where the precise positioning of a double bond is crucial for subsequent functionalization and achieving desired molecular architectures. This document details the core aspects of this isomerization, including catalytic systems, reaction mechanisms, detailed experimental protocols, and quantitative performance data.
Introduction
The isomerization of terminal alkenes, such as 1-octene, to internal alkenes is a highly atom-economical reaction that allows for the conversion of readily available starting materials into more valuable products. The selective formation of the trans (or E) isomer is often desired due to its thermodynamic stability and distinct reactivity in downstream applications. This guide focuses on transition metal-catalyzed pathways that offer high efficiency and selectivity for the conversion of 1-octene to this compound.
Catalytic Systems and Reaction Mechanisms
The isomerization of 1-octene is predominantly achieved through homogeneous or heterogeneous catalysis, with transition metals like ruthenium, nickel, and cobalt playing a central role. The most widely accepted mechanism for this transformation is the metal-hydride addition-elimination pathway .
Ruthenium-Based Catalysts
Ruthenium complexes are highly effective for the selective isomerization of terminal alkenes. A notable example involves pentamethylcyclopentadienyl ruthenium ((C₅Me₅)Ru) complexes featuring a bifunctional phosphine ligand.[1] These catalysts have demonstrated excellent control over both the position of the double bond and the cis/trans selectivity, favoring the formation of (E)-2-alkenes.[1] Catalyst loadings can be as low as 1 mol% to achieve efficient conversion at temperatures ranging from 40-70 °C.[1]
Recent studies have shown that even parts-per-million (ppm) levels of various commercially available ruthenium compounds can catalyze the isomerization of terminal alkenes with high yields and selectivity (>99%) under solvent-free conditions at temperatures above 150 °C.[2] This includes common ruthenium precursors like RuCl₃ and even metathesis catalysts.[2] The active catalytic species is believed to be a low-valent Ru(II) complex formed in situ.[2][3]
The proposed catalytic cycle for ruthenium-catalyzed alkene isomerization is depicted below:
Nickel-Based Catalysts
Nickel-hydride catalysts are also highly effective for alkene isomerization. A common method for generating the active catalyst involves the protonation of a Ni(0) precatalyst, such as tetrakis(triethylphosphite)nickel(0) (Ni[P(OEt)₃]₄), with a strong acid like H₂SO₄.[4][5] This generates a cationic nickel-hydride species, [HNi{P(OEt)₃}₄]⁺, which is the active catalyst for the isomerization of 1-alkenes.[4]
While highly active, these homogeneous nickel catalysts can be prone to deactivation.[5] Recent advancements have focused on the use of solid acids, such as sulfated zirconia, to both activate the nickel precatalyst and provide a heterogeneous support, which can prevent catalyst decomposition and improve recyclability.[5][6]
The general workflow for generating and utilizing a nickel-hydride catalyst is outlined below:
Quantitative Data Presentation
The following tables summarize quantitative data for the isomerization of 1-octene to internal octenes using different catalytic systems.
Table 1: Ruthenium-Catalyzed Isomerization of 1-Octene
| Catalyst System | Catalyst Loading | Temperature (°C) | Time (h) | Conversion of 1-Octene (%) | Selectivity for this compound (%) | Reference |
| (C₅Me₅)Ru complex with bifunctional phosphine | 1 mol % | 40-70 | Varies | High | High | [1] |
| Ru(methylallyl)₂(COD) | 10 ppm | 150 | < 1 | > 99 | High | [2][3] |
| RuCl₂(PPh₃)₃ | 10 ppm | 150 | < 1 | > 99 | High | [2][3] |
| Grubbs 1st Gen. Catalyst | 10 ppm | 150 | ~1.5 | > 99 | High | [2][3] |
| Ru₃(CO)₁₂ | Not specified | 50-70 | Varies | High | Selective to this compound | [7] |
Table 2: Nickel-Catalyzed Isomerization of 1-Alkenes
| Catalyst System | Catalyst Loading | Substrate | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio | Reference |
| Ni[P(OEt)₃]₄ / H₂SO₄ | 3 mol % | 1-Heptene | Room Temp. | Varies | Equilibrium mixture | Not specified | [4] |
| Ni[P(OEt)₃]₄ / Sulfated Zirconia | 3 mol % | Allylbenzene | Room Temp. | < 0.5 | > 99 | 31:1 | [5][6] |
| Ni(0) / IPr-NHC / Ph₃SiH | Not specified | Various | Room Temp. | 12 | High | High E-selectivity | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the isomerization of 1-octene.
General Experimental Setup and Analysis
Reaction Monitoring: The progress of the isomerization reaction is typically monitored by taking aliquots from the reaction mixture at regular intervals. These aliquots are then analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of 1-octene and its isomers (cis/trans-2-octene, 3-octene, etc.). A non-reactive internal standard (e.g., cyclooctane) can be added to the reaction mixture for accurate quantification.
Product Identification: The identification of the octene isomers can be confirmed by comparing their retention times with those of authentic samples and by analyzing their mass spectra. ¹H and ¹³C NMR spectroscopy can also be used to characterize the final product mixture.
Protocol 1: Isomerization of 1-Octene using a Homogeneous Nickel-Hydride Catalyst
This protocol is adapted from the procedure for the isomerization of 1-heptene.[4]
Materials:
-
Tetrakis(triethylphosphite)nickel(0) (Ni[P(OEt)₃]₄)
-
1-Octene
-
Sulfuric acid (H₂SO₄)
-
Anhydrous diethyl ether or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a catalytic amount of Ni[P(OEt)₃]₄ (e.g., 3 mol%) in the chosen anhydrous solvent.
-
Add 1-octene to the flask via syringe.
-
Initiate the reaction by adding a stoichiometric equivalent of H₂SO₄ (relative to the nickel catalyst) to protonate the precatalyst and form the active nickel-hydride species. The solution should turn pale yellow, indicating the formation of the active catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular time intervals.
-
Upon completion (when the ratio of octene isomers reaches equilibrium or the desired conversion is achieved), the reaction can be quenched, for example, by exposure to air, which deactivates the catalyst.
-
The product mixture can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved by distillation.
Protocol 2: Isomerization of 1-Octene using a Heterogeneous Ruthenium Catalyst (Solvent-Free)
This protocol is based on the highly efficient, solventless isomerization method.[2]
Materials:
-
Ruthenium precursor (e.g., RuCl₃, Ru(methylallyl)₂(COD))
-
1-Octene
-
Heating mantle or oil bath with temperature control
-
Round bottom flask with a condenser
Procedure:
-
To a round bottom flask, add 1-octene.
-
Add a very small amount of the ruthenium catalyst (e.g., 10 ppm, 0.001 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 150 °C) with vigorous stirring. An induction period of 5-20 minutes may be observed before the reaction begins.[2]
-
Monitor the reaction by taking small samples directly from the reaction flask and analyzing by GC.
-
The reaction is typically very fast and will proceed to high conversion.
-
Once the desired conversion is reached, the product, which consists mainly of internal octenes, can be used directly for many applications or purified by distillation.
Conclusion
The catalytic isomerization of 1-octene to this compound is a well-established and highly efficient transformation. Both ruthenium and nickel-based catalysts have demonstrated excellent performance, offering high conversions and selectivities under various reaction conditions. The choice of catalyst and experimental protocol will depend on the specific requirements of the application, including cost, desired purity of the product, and scalability. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the effective utilization of this important chemical transformation.
References
- 1. General catalyst control of the monoisomerization of 1-alkenes to trans-2-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. react.rutgers.edu [react.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Thermodynamic properties of trans-2-Octene isomers
An In-depth Technical Guide on the Thermodynamic Properties of trans-2-Octene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound and its positional isomers, trans-3-octene and trans-4-octene. This document presents key thermodynamic data in a structured format, details the experimental and computational methodologies used for their determination, and includes visualizations to illustrate the relationships between these isomers.
Thermodynamic Data of trans-Octene Isomers
The thermodynamic properties of the trans isomers of octene are crucial for understanding their relative stabilities and reactivity. The following table summarizes the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) for this compound, trans-3-octene, and trans-4-octene in the ideal gas phase at 298.15 K.
| Isomer | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |
| This compound | -82.9 ± 1.7 | 423.8 ± 2.1 | 63.9 ± 2.2 |
| trans-3-Octene | -90.7 ± 1.7 | 412.5 ± 2.1 | 61.1 ± 2.2 |
| trans-4-Octene | -90.7 ± 1.7 | 411.3 ± 2.1 | 61.9 ± 2.2 |
Note: Data is for the ideal gas phase at 298.15 K and 1 bar. The values are based on experimental data and estimations using group additivity methods.
Experimental Protocols for Determining Thermodynamic Properties
The experimental determination of the thermodynamic properties of alkenes like this compound and its isomers relies on several key techniques.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid octene isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule.
-
Bomb Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in a well-defined state. The bomb is then filled with an excess of pure oxygen to a pressure of about 30 atm.
-
Ignition and Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water is measured with high precision using a platinum resistance thermometer.
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the octene isomer is then calculated from its heat of combustion using Hess's law, along with the known standard enthalpies of formation of CO2(g) and H2O(l).
Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy and the change in enthalpy and Gibbs free energy with temperature.[1][2]
Methodology:
-
Calorimeter and Sample Loading: A sample of the octene isomer is placed in a sample vessel within a cryostat. The vessel is equipped with a heater and a temperature sensor.
-
Adiabatic Shielding: The sample vessel is surrounded by an adiabatic shield, the temperature of which is continuously adjusted to match the temperature of the sample vessel. This minimizes heat exchange with the surroundings.
-
Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample heater, and the resulting temperature increase is measured. The heat capacity is calculated as the ratio of the energy input to the temperature change.
-
Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to 298.15 K, using the third law of thermodynamics. The integration is performed on the C_p/T versus T curve.
Vapor Pressure Measurements
Vapor pressure data are essential for determining the enthalpy of vaporization, which is needed to relate the thermodynamic properties of the liquid and gas phases.
Methodology:
-
Apparatus: A common method involves using an ebulliometer, where the liquid is boiled and the temperature of the vapor-liquid equilibrium is measured at a controlled pressure.
-
Measurement: The boiling temperature of the octene isomer is measured at various accurately controlled pressures.
-
Data Analysis: The Clausius-Clapeyron equation or more sophisticated vapor pressure equations (like the Antoine equation) are used to fit the experimental data. The slope of the ln(P) versus 1/T plot is proportional to the enthalpy of vaporization.
Computational Methodologies
Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules, especially when experimental data is unavailable or difficult to obtain.
Benson Group Additivity Method
The Benson group additivity method is a widely used empirical method for estimating the thermochemical properties of organic molecules in the ideal gas state.[3][4][5]
Methodology:
-
Molecular Decomposition: The molecule of interest (e.g., this compound) is dissected into a set of defined structural groups. Each group consists of a central atom and its ligands. For example, this compound can be broken down into groups like [C-(H)3(C)], [C-(H)2(C)2], [C-(H)(C)(Cd)], and [Cd-(H)(C)].
-
Group Value Summation: The thermodynamic property of the molecule (e.g., ΔfH°, S°) is estimated by summing the empirically derived values for each of its constituent groups. These group values have been determined by fitting experimental data for a large number of related compounds.
-
Symmetry and Isomer Corrections: Corrections are applied to the calculated entropy for molecular symmetry (rotational and internal). Additional corrections may be needed for specific structural features, such as the cis configuration in alkenes.[6]
Quantum Chemical Calculations
Ab initio and Density Functional Theory (DFT) methods can be used to calculate the thermodynamic properties of molecules from first principles.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the octene isomer is optimized to find its lowest energy conformation. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.
-
Thermochemical Property Calculation: The standard thermodynamic properties (enthalpy, entropy, and Gibbs free energy) are then calculated using statistical mechanics based on the electronic energy, vibrational frequencies, and rotational constants of the molecule.
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the trans-octene isomers and provides a conceptual representation of their relative thermodynamic stabilities.
Caption: Relative thermodynamic stability of trans-octene isomers based on their standard enthalpies of formation.
This guide provides a foundational understanding of the thermodynamic properties of this compound and its related isomers, which is essential for applications in chemical research and development. The provided data and methodologies can serve as a valuable resource for scientists and engineers working in these fields.
References
trans-2-Octene structural formula and isomers
An In-depth Technical Guide on trans-2-Octene and its Isomers
Introduction
Octene, with the molecular formula C₈H₁₆, is an alkene that exists as numerous structural and geometric isomers.[1] These isomers are distinguished by the position of the carbon-carbon double bond and the stereochemistry around it.[1] This guide provides a detailed technical overview of this compound, its structural formula, and its relationship with other octene isomers. It includes a comparative analysis of their physical properties, detailed experimental protocols for synthesis and characterization, and logical diagrams to illustrate key concepts, tailored for researchers, scientists, and professionals in drug development.
Structural Formula and Isomerism
The chemical formula for octene is C₈H₁₆, and its molecular weight is approximately 112.21 g/mol .[2][3] The various isomers of octene are crucial in fields ranging from polymer production to organic synthesis.[4]
This compound
-
IUPAC Name: (E)-oct-2-ene[5]
-
Molecular Formula: C₈H₁₆[6]
-
Linear Formula: CH₃(CH₂)₄CH=CHCH₃[7]
-
SMILES: CCCCC/C=C/C[6]
-
Structure: In this compound, the carbon chain continues on opposite sides of the double bond located between the second and third carbon atoms.
Isomers of 2-Octene
Octene has a wide variety of isomers, which can be broadly categorized into constitutional isomers and stereoisomers.[8]
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For octene, this includes variations in the position of the double bond (e.g., 1-octene, 3-octene, 4-octene) and branched-chain structures (e.g., 2-methylheptene).[1][4]
-
Stereoisomers: These isomers have the same connectivity but a different spatial arrangement of atoms. For 2-octene, the presence of the double bond restricts rotation, leading to geometric isomers:
The relationship between these isomers is visualized in the diagram below.
Data Presentation: Physical Properties of Octene Isomers
The physical properties of octene isomers vary significantly with their structure. The table below summarizes key quantitative data for this compound and its related isomers.
| Property | This compound | cis-2-Octene | 1-Octene |
| Molecular Formula | C₈H₁₆[3] | C₈H₁₆[10] | C₈H₁₆[11] |
| Molecular Weight ( g/mol ) | 112.21[3] | 112.21[10] | 112.24[12] |
| Boiling Point (°C) | 123[7] | 126 (approx.) | 121[12] |
| Density (g/mL at 25°C) | 0.718[7] | N/A | 0.715[12] |
| Refractive Index (n20/D) | 1.413[7] | N/A | 1.409 (approx.) |
| Vapor Pressure (mmHg at 37.7°C) | 31[7] | N/A | N/A |
| CAS Number | 13389-42-9[5] | 7642-04-8[9] | 111-66-0[12] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and analysis of specific isomers for research and development purposes.
Synthesis of this compound
-
Method 1: Isomerization of 1-Octene
This method achieves the synthesis of this compound through the catalytic isomerization of 1-octene.[13]
-
Catalyst System: A catalyst system such as Cp₂TiCl₂ and LiAlH₄ is prepared.
-
Reaction Setup: The reaction is conducted under an inert atmosphere in a suitable solvent.
-
Isomerization: 1-octene is introduced to the catalyst system. The reaction mixture is stirred, and the progress is monitored over time.
-
Product Formation: The isomerization of 1-octene yields a mixture of products, with this compound being a major initial component. One study reported a trans/cis ratio of 85/15 for 2-octene after one hour.[13]
-
Purification: The desired this compound is separated from the reaction mixture using techniques like fractional distillation.
-
-
Method 2: Synthesis from 1-Heptene
A multi-step synthesis can convert 1-heptene into this compound.[14]
-
Bromination: 1-heptene undergoes addition of bromine to yield 1,2-dibromoheptane.[14]
-
Dehydrohalogenation: The resulting 1,2-dibromoheptane is treated with a strong base like sodamide twice to produce hept-1-yne.[14]
-
Alkylation: Hept-1-yne reacts with sodamide and methyl iodide to form oct-2-yne.[14]
-
Reduction: The hydrogenation of oct-2-yne using sodium in liquid ammonia yields this compound as the final product.[14]
-
The following diagram illustrates the workflow for the synthesis and subsequent characterization of this compound.
Spectroscopic Analysis of Octene Isomers
Spectroscopic techniques are vital for distinguishing between the various isomers of octene.[1]
-
Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups and distinguish between cis and trans isomers.
-
Methodology:
-
Sample Preparation: A drop of the neat liquid octene isomer is placed on an ATR crystal (e.g., diamond or zinc selenide).[1]
-
Instrument Setup: The spectrometer is purged with dry air or nitrogen. A background spectrum of the clean ATR crystal is collected.[1]
-
Data Acquisition: The sample spectrum is recorded, typically from 4000-400 cm⁻¹. The final spectrum displays transmittance or absorbance versus wavenumber.[1]
-
-
Interpretation: The C-H out-of-plane bending vibrations are particularly useful for distinguishing cis and trans isomers. Trans-alkenes typically show a strong band around 960-975 cm⁻¹, while cis-alkenes show a broader band around 675-730 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns.
-
Methodology:
-
Sample Introduction: A small amount of the volatile liquid isomer is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system.[1]
-
Ionization: Molecules are ionized in the ion source, typically using electron ionization at 70 eV, which causes fragmentation.[1][15]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[1]
-
-
Interpretation: For all octene isomers, the molecular ion peak (M⁺) is expected at an m/z of 112.[1] Differences in fragmentation patterns can arise from the varying stabilities of the carbocation fragments formed from different isomers.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Methodology:
-
Sample Preparation: A small amount of the octene isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The NMR spectrum is acquired using a high-field NMR spectrometer. For quantitative analysis, a sufficient number of scans is required to achieve a high signal-to-noise ratio.[16]
-
Data Analysis: The spectrum is phased and baseline corrected. Chemical shifts, coupling constants, and signal integrations are analyzed.[16]
-
-
Interpretation: The chemical shifts of the vinylic protons and carbons are different for cis and trans isomers. The coupling constant between the vinylic protons is also diagnostic: it is typically larger for trans isomers (around 12-18 Hz) than for cis isomers (around 6-12 Hz).
-
The synthesis pathway from 1-heptene to this compound is detailed in the diagram below.
Conclusion
This compound is one of many isomers of octene, each with distinct structural and physical properties. A thorough understanding of these differences, supported by robust analytical and synthetic protocols, is crucial for their effective application in research and industry. The methodologies and data presented in this guide offer a comprehensive resource for professionals working with these versatile alkenes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Octene [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. brainly.in [brainly.in]
- 5. 2-Octene, (E)- [webbook.nist.gov]
- 6. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]
- 7. This compound 97 13389-42-9 [sigmaaldrich.com]
- 8. Octene - Wikipedia [en.wikipedia.org]
- 9. 2-Octene, (Z)- [webbook.nist.gov]
- 10. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Octene - Wikipedia [en.wikipedia.org]
- 13. This compound | 13389-42-9 | Benchchem [benchchem.com]
- 14. homework.study.com [homework.study.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to trans-2-Octene: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-2-octene, a simple alkene with applications as a building block in organic synthesis and relevance in the context of drug metabolism. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and discusses its metabolic fate, a crucial consideration for professionals in drug development.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 13389-42-9 | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Molecular Formula | C₈H₁₆ | [1] |
| Density | 0.718 g/mL at 25 °C | |
| Boiling Point | 123 °C | |
| Refractive Index | n20/D 1.413 | |
| Flash Point | 21 °C (69.8 °F) - closed cup | |
| Vapor Pressure | 31 mmHg (at 37.7 °C) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are foundational for researchers working with this compound.
Synthesis of this compound from 1-Heptene
A common laboratory-scale synthesis of this compound can be achieved from 1-heptene through a four-step process. This procedure allows for the specific formation of the trans isomer.
Experimental Workflow Diagram
References
Commercial Suppliers and Technical Guide for High-Purity Trans-2-Octene
For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical starting point for reliable and reproducible results. This technical guide provides an in-depth overview of commercial suppliers of high-purity trans-2-octene, along with key technical data, experimental protocols, and relevant biochemical context.
Commercial Availability and Specifications
A number of chemical suppliers offer this compound, typically with a purity of 97% or greater. The compound is generally supplied as a colorless liquid. Below is a comparative table summarizing the specifications from prominent commercial vendors.
| Supplier | Product Number | Purity (GC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Tokyo Chemical Industry (TCI) | O0132 | >97.0%[1] | 13389-42-9 | C₈H₁₆ | 112.22[1] | Analytical charts and specifications available on product page.[1] |
| Sigma-Aldrich | 111236 | 97%[2] | 13389-42-9 | CH₃(CH₂)₄CH=CHCH₃ | 112.21[2] | Certificates of Analysis available for specific lots.[2] |
| Fisher Scientific | AC129200050 | 97%[3] | 13389-42-9 | C₈H₁₆ | 112.22[3] | Originally an Alfa Aesar product.[3] |
| LGC Standards | Reference Material | 13389-42-9 | Characterized in accordance with ISO 17025.[4] | |||
| Santa Cruz Biotechnology | sc-228784 | 13389-42-9 | C₈H₁₆ | 112.21[5] | For research use only.[5] | |
| GFS Chemicals | 3252 | >=96.50% (GC-FID) | 13389-42-9 | CH₃(CH₂)₄CH=CHCH₃ | 112.22[6] | |
| AMI Scientific | TCI O0132-25ML | Analytical Reagent | 13389-42-9 | Distributes TCI products.[7] |
Experimental Protocols
Detailed methodologies are essential for the proper handling, analysis, and application of high-purity this compound. The following sections provide protocols for its analysis and a representative synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a fundamental technique for assessing the purity and identifying impurities in volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, prepare a dilution that falls within the calibration range. A typical starting concentration for analysis is 10 µg/mL.[8]
2. GC-MS System and Conditions:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., split ratio of 50:1 to prevent column overloading). For trace analysis, a splitless injection can be used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-250.
-
Solvent Delay: 2-3 minutes to prevent the solvent peak from entering the mass spectrometer.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Confirm the identity of the peak by comparing its retention time to that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantify the purity of this compound by calculating the peak area percentage. For more accurate quantification, use the calibration curve generated from the standards.
¹H NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.
1. Sample Preparation:
-
In a clean, dry vial, dissolve approximately 5-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
3. Spectral Data and Interpretation:
The ¹H NMR spectrum of this compound will show characteristic signals for the different protons in the molecule. The chemical shifts (δ) are relative to TMS at 0 ppm.
-
CH₃ (terminal methyl): Triplet around 0.9 ppm.
-
CH₂ (methylene groups): Multiplets between 1.2-1.4 ppm and around 2.0 ppm.
-
CH=CH (olefinic protons): Multiplets in the region of 5.4-5.5 ppm. The large coupling constant (J) between these protons is characteristic of a trans configuration.
The purity can be assessed by integrating the signals and comparing the proton ratios to the theoretical values, as well as by identifying any impurity peaks.
Synthesis of this compound from 1-Heptene
A common laboratory-scale synthesis of this compound involves a four-step process starting from 1-heptene.[9]
Step 1: Bromination of 1-Heptene
-
React 1-heptene with bromine (Br₂) to form 1,2-dibromoheptane.
Step 2: Double Dehydrohalogenation
-
Treat the 1,2-dibromoheptane with a strong base, such as sodium amide (NaNH₂), to perform a double dehydrohalogenation, yielding hept-1-yne.
Step 3: Alkylation of Hept-1-yne
-
React hept-1-yne with sodium amide to form the acetylide anion, which is then alkylated with methyl iodide (CH₃I) to produce oct-2-yne.
Step 4: Reduction of Oct-2-yne
-
Perform a dissolving metal reduction of oct-2-yne using sodium in liquid ammonia (Na/NH₃) to selectively form this compound.
Biochemical Pathways
While specific signaling pathways directly involving this compound are not well-documented in publicly available literature, the metabolic fate of related olefins, such as 1-octene, has been studied. These studies provide a framework for understanding the potential biotransformation of this compound in biological systems.
The metabolism of 1-octene in rat liver microsomes has been shown to proceed through two main routes: epoxidation and the formation of a 3-oxo intermediate.[10] The epoxidation pathway, catalyzed by cytochrome P450 enzymes, is the major route.
References
- 1. This compound | 13389-42-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound 97 13389-42-9 [sigmaaldrich.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | CAS 13389-42-9 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. amiscientific.com [amiscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Analysis of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octene is an eight-carbon monounsaturated alkene that, along with its various isomers, serves as a valuable intermediate in organic synthesis and is a component in various industrial chemical streams. The accurate identification and quantification of this compound are crucial for quality control, reaction monitoring, and purity assessment in research, development, and manufacturing processes. Gas chromatography (GC) is a powerful and widely adopted analytical technique for the separation and analysis of volatile and semi-volatile compounds such as octene isomers.
This application note provides a detailed protocol for the analysis of this compound using both Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.
Principles of Analysis
Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). The separation of alkene isomers, including this compound, is influenced by factors such as boiling point and polarity. On common non-polar stationary phases, the elution order of non-polar compounds is primarily determined by their boiling points. For cis/trans isomers of 2-alkenes, the trans-isomer typically has a slightly lower boiling point and therefore elutes before the corresponding cis-isomer.
-
GC-FID: The Flame Ionization Detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it ideal for accurate quantification.
-
GC-MS: Mass Spectrometry provides detailed structural information by fragmenting the analyte molecules and separating the resulting ions based on their mass-to-charge ratio. This allows for unambiguous identification by comparing the obtained mass spectrum to reference libraries.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane, pentane, or dichloromethane.
-
Sample Concentration: Prepare a stock solution of the sample containing this compound at a concentration of approximately 1 mg/mL. From this stock solution, prepare a working sample solution by diluting it to a final concentration of 10-100 µg/mL in the chosen solvent.
-
Filtration (if necessary): If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.
-
Vials: Transfer the final sample solution to a 2 mL glass autosampler vial with a PTFE-lined septum cap.
GC-FID and GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
Table 1: GC-FID Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Capillary Column | Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium or Hydrogen, constant flow mode at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutesRamp: 5 °C/min to 120 °CHold: 2 minutes at 120 °C |
| Detector Temperature | 280 °C |
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Capillary Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutesRamp: 5 °C/min to 120 °CHold: 2 minutes at 120 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 200 amu |
Data Presentation
The following table presents illustrative quantitative data for the analysis of a hypothetical sample containing this compound and its cis-isomer. Retention times and peak areas will vary depending on the specific analytical conditions and sample composition.
Table 3: Illustrative Quantitative Data for Octene Isomer Analysis by GC-FID
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 8.25 | 1,540,000 | 10.5 |
| cis-2-Octene | 8.45 | 780,000 | 5.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Logical Relationship for Isomer Identification
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for trans-2-Octene. The information herein is intended to support structural elucidation, purity assessment, and quality control in research and development settings. Due to the limited availability of comprehensive, publicly accessible experimental spectra with full assignment and coupling constant data, the spectral information presented in this document is based on high-quality NMR prediction models.
Structural and Spectroscopic Overview
This compound is an eight-carbon alkene with a double bond between carbons 2 and 3, in the trans configuration. This specific stereochemistry significantly influences the NMR spectra, particularly the coupling constants between the vinylic protons.
Structure of this compound:
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | CH₃-C= | ~1.60 | Doublet of Triplets (dt) | ³J(H1,H2) ≈ 6.5 Hz, ⁴J(H1,H3) ≈ 1.5 Hz |
| H2 | =CH- | ~5.41 | Doublet of Quartets (dq) | ³J(H2,H3) ≈ 15.0 Hz, ³J(H2,H1) ≈ 6.5 Hz |
| H3 | =CH- | ~5.39 | Doublet of Triplets (dt) | ³J(H3,H2) ≈ 15.0 Hz, ³J(H3,H4) ≈ 7.0 Hz |
| H4 | -CH₂- | ~1.97 | Quartet (q) | ³J(H4,H3) ≈ 7.0 Hz, ³J(H4,H5) ≈ 7.0 Hz |
| H5 | -CH₂- | ~1.30 | Sextet (sxt) | ³J(H5,H4) ≈ 7.0 Hz, ³J(H5,H6) ≈ 7.0 Hz |
| H6 | -CH₂- | ~1.28 | Sextet (sxt) | ³J(H6,H5) ≈ 7.0 Hz, ³J(H6,H7) ≈ 7.0 Hz |
| H7 | -CH₂- | ~1.28 | Sextet (sxt) | ³J(H7,H6) ≈ 7.0 Hz, ³J(H7,H8) ≈ 7.5 Hz |
| H8 | -CH₃ | ~0.88 | Triplet (t) | ³J(H8,H7) ≈ 7.5 Hz |
Note: The signals for H5, H6, and H7 are predicted to be closely overlapping in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom | Position | Chemical Shift (δ, ppm) |
| C1 | CH₃-C= | ~17.9 |
| C2 | =CH- | ~124.8 |
| C3 | =CH- | ~131.2 |
| C4 | -CH₂- | ~32.6 |
| C5 | -CH₂- | ~29.2 |
| C6 | -CH₂- | ~31.7 |
| C7 | -CH₂- | ~22.6 |
| C8 | -CH₃ | ~14.0 |
Experimental Protocols
This section provides a detailed methodology for the preparation and acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), ≥99.8% D
-
Tetramethylsilane (TMS) or other suitable internal standard
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipettes and bulbs
-
Small vials
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Solvent Preparation : Ensure the CDCl₃ is free from moisture. If necessary, use a freshly opened ampule or a solvent from a bottle stored over molecular sieves.
-
Sample Concentration : For ¹H NMR, a concentration of 5-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure : a. In a clean, dry vial, add approximately 0.6 mL of CDCl₃. b. Add the desired amount of this compound to the solvent. This compound is a volatile liquid, so handle it in a well-ventilated area or fume hood. c. If using an internal standard like TMS, add a very small drop. d. Gently mix the solution until it is homogeneous. A brief vortex can be used. e. Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. f. Cap the NMR tube securely to prevent evaporation, especially given the volatility of the sample. g. Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any fingerprints or dust.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized for the specific instrument being used.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments).
-
Spectral Width: A range of -1 to 10 ppm is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0 to 150 ppm is appropriate.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
Application Notes and Protocols: Mass Spectrometry Fragmentation of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Octene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a volatile organic compound, its analysis by mass spectrometry, particularly following separation by gas chromatography (GC-MS), is a common application. Electron ionization (EI) is a widely used technique for the analysis of such nonpolar compounds, inducing characteristic fragmentation patterns that are crucial for structural elucidation and identification. Understanding these fragmentation patterns is essential for researchers in fields ranging from petrochemical analysis to metabolomics.
These application notes provide a detailed overview of the electron ionization mass spectrometry fragmentation pattern of this compound. Included are the key mass-to-charge ratio (m/z) fragments and their relative intensities, a comprehensive experimental protocol for acquiring the mass spectrum, and a discussion of the primary fragmentation pathways.
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 27 | 35 | [C₂H₃]⁺ |
| 29 | 40 | [C₂H₅]⁺ |
| 39 | 45 | [C₃H₃]⁺ |
| 41 | 85 | [C₃H₅]⁺ (Allylic carbocation) |
| 42 | 50 | [C₃H₆]⁺ |
| 43 | 30 | [C₃H₇]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 56 | 60 | [C₄H₈]⁺ |
| 69 | 35 | [C₅H₉]⁺ |
| 70 | 25 | [C₅H₁₀]⁺ |
| 83 | 15 | [C₆H₁₁]⁺ |
| 112 | 20 | [C₈H₁₆]⁺ (Molecular Ion) |
Fragmentation Pathways
The fragmentation of linear alkenes under electron ionization is primarily driven by the formation of a radical cation upon the loss of an electron from the double bond.[2][3] The subsequent fragmentation proceeds through various pathways to yield more stable carbocations. For this compound, the key fragmentation mechanisms include:
-
Allylic Cleavage: This is a highly favored fragmentation pathway for alkenes.[2] It involves the cleavage of a bond beta to the double bond, resulting in a resonance-stabilized allylic carbocation. For this compound, cleavage of the C4-C5 bond results in the formation of the [C₄H₇]⁺ ion (m/z 55), which is the base peak in the spectrum. Cleavage of the C1-C2 bond can also lead to a resonance-stabilized cation.
-
McLafferty Rearrangement: While common for many organic molecules, the classic McLafferty rearrangement is less prominent for simple linear alkenes like this compound compared to other fragmentation pathways.
-
Sigma Bond Cleavage: The radical cation can also undergo cleavage of sigma bonds at various positions along the alkyl chain, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[4] This results in the characteristic clusters of peaks observed in the spectrum.
Experimental Protocols
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Prepare a 100 ppm stock solution of this compound in a volatile, high-purity solvent such as hexane or dichloromethane.
-
Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 20, 50 ppm) to establish a calibration curve if quantitative analysis is required.
-
For unknown samples, dissolve a known mass of the sample in a suitable solvent. If the sample is a complex mixture, a prior extraction or clean-up step may be necessary.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
4. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Integrate the peak area for quantitative analysis, if applicable.
Diagrams
Caption: Workflow for GC-MS analysis of this compound.
Caption: Primary fragmentation of this compound.
References
Application Note: Infrared (IR) Spectroscopy of trans-2-Octene
Abstract
This document provides a detailed guide to the analysis of trans-2-octene using Infrared (IR) spectroscopy. It outlines the characteristic absorption bands, provides a comprehensive experimental protocol for obtaining high-quality spectra using Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy, and presents the data in a clear, tabular format. This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic chemistry, and drug development who utilize IR spectroscopy for structural elucidation and quality control.
Introduction
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This compound, an unsaturated hydrocarbon, possesses several characteristic vibrational modes that can be readily identified using IR spectroscopy. The key diagnostic absorptions for alkenes include the C=C stretching, the =C-H stretching, and the =C-H bending vibrations. For trans-disubstituted alkenes like this compound, a particularly strong and characteristic out-of-plane =C-H bending (wag) is observed.
Characteristic IR Absorption Bands of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the trans-alkene functionality as well as the aliphatic hydrocarbon chain. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 - 3000 | Medium | =C-H Stretch[1][2][3] |
| ~2960 - 2850 | Strong | C-H Stretch (Alkyl CH₃ and CH₂)[1][2] |
| ~1680 - 1660 | Weak to Medium | C=C Stretch (trans-disubstituted)[1] |
| ~1465 | Medium | C-H Bend (CH₂ Scissoring)[2][3] |
| ~1378 | Medium | C-H Bend (CH₃ Rocking)[2][3] |
| ~970 - 960 | Strong, Sharp | =C-H Bend (Out-of-plane wag for trans-alkene)[1][4] |
Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples
This protocol details the steps for acquiring an IR spectrum of a liquid sample, such as this compound, using an ATR-FTIR spectrometer. ATR is a convenient technique for liquid analysis as it requires minimal sample preparation.[5][6]
I. Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7]
-
This compound sample.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety glasses, gloves.
II. Instrument Setup
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow the instrument to stabilize according to the manufacturer's instructions.
-
Set the data acquisition parameters. Typical parameters for a routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)[6]
-
Data Format: Transmittance or Absorbance
-
III. Background Spectrum Acquisition
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe dampened with a suitable solvent and allow it to fully evaporate.
-
Acquire a background spectrum. This will measure the IR spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
IV. Sample Analysis
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal.[5] A sufficient amount should be used to completely cover the crystal surface.
-
If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.[7]
-
Acquire the sample spectrum using the predefined acquisition parameters.
V. Data Processing and Cleaning
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum of the sample.
-
If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
After analysis, thoroughly clean the ATR crystal.[5] Wipe away the sample with a dry, lint-free wipe, followed by a wipe dampened with solvent. Allow the crystal to air dry completely.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
Conclusion
The infrared spectrum of this compound exhibits characteristic absorption bands that allow for its unambiguous identification. The strong, sharp absorption band in the region of 970-960 cm⁻¹ is a definitive indicator of the trans-disubstituted double bond. The accompanying =C-H and C=C stretching frequencies further confirm the alkene functionality, while strong C-H stretching and bending vibrations are indicative of the octyl hydrocarbon chain. The ATR-FTIR protocol described provides a rapid, reliable, and straightforward method for obtaining high-quality IR spectra of liquid samples like this compound, making it an invaluable tool for quality control and structural verification in research and industrial settings.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR spectrum: Alkenes [quimicaorganica.org]
- 5. agilent.com [agilent.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for the Epoxidation of trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the epoxidation of trans-2-octene, a key transformation in organic synthesis for the formation of value-added products and intermediates in drug development. The following sections detail various established methods, including reaction conditions, catalytic systems, and expected outcomes.
Introduction
The epoxidation of alkenes is a fundamental organic reaction that introduces a highly reactive three-membered epoxide ring into a molecule. trans-2,3-Epoxyoctane, the product of this compound epoxidation, serves as a versatile intermediate for the synthesis of fine chemicals and pharmaceutical compounds. This document outlines several common and effective protocols for this transformation, utilizing different catalysts and oxidants.
Data Presentation: Comparison of Epoxidation Methods
The following table summarizes the quantitative data for various methods of this compound epoxidation, allowing for a direct comparison of their efficiency.
| Catalyst System | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity to Epoxide (%) |
| Ti/SiO₂-Aero | TBHP | α,α,α-trifluorotoluene | 1 | 45 | 58 |
| Ti-MCM-41 | TBHP | α,α,α-trifluorotoluene | 1 | 55 | 99 |
| Ti-MCM-41 | TBHP | α,α,α-trifluorotoluene | 6 | 100 | 99 |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | None (neat) | 10 | 93 | >99 |
| Manganese Porphyrin | PhIO | Dichloromethane | 1 | - | High |
| m-CPBA | - | Dichloromethane | 1-12 | >95 | >95 |
Note: Data for Manganese Porphyrin and m-CPBA are typical expected values as specific quantitative data for this compound was not available in the cited literature. TBHP = tert-Butyl hydroperoxide, PhIO = Iodosylbenzene, m-CPBA = meta-Chloroperoxybenzoic acid.
Experimental Protocols
Titanium-Catalyzed Epoxidation with TBHP
This protocol is adapted from studies on titanium-containing mesoporous silica catalysts, which have demonstrated high activity and selectivity.[1]
Materials:
-
This compound
-
Titanium catalyst (e.g., Ti-MCM-41)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
α,α,α-Trifluorotoluene (TFT)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the titanium catalyst (e.g., Ti-MCM-41, 50 mg).
-
Add α,α,α-trifluorotoluene (10 mL) and this compound (1 mmol, 0.112 g).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add tert-butyl hydroperoxide (1.2 mmol, 0.154 mL of 70% aqueous solution) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (or after the desired time, e.g., 1-6 hours), cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the filtrate with a saturated aqueous solution of sodium sulfite to quench any remaining peroxide, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure trans-2,3-epoxyoctane.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a classic and reliable method for the epoxidation of alkenes.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 mmol, 0.112 g) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 mmol, ~0.27 g of 77% reagent) in dichloromethane (10 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-12 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude trans-2,3-epoxyoctane can be purified by silica gel column chromatography if necessary.
Manganese Porphyrin-Catalyzed Epoxidation
This method utilizes a biomimetic catalyst that can perform epoxidation under mild conditions.[2][3][4][5]
Materials:
-
This compound
-
Manganese porphyrin catalyst (e.g., Mn(TPP)Cl)
-
Iodosylbenzene (PhIO) or other oxygen donor
-
Dichloromethane (DCM)
-
Axial ligand (e.g., pyridine or imidazole), if required
-
Celite or silica gel for filtration
Procedure:
-
In a reaction vial, dissolve the manganese porphyrin catalyst (0.001 mmol) and any axial ligand in dichloromethane (5 mL).
-
Add this compound (1 mmol, 0.112 g) to the solution.
-
Add the oxygen donor, iodosylbenzene (1.2 mmol, 0.264 g), in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC for the disappearance of the alkene.
-
Once the reaction is complete, filter the mixture through a short pad of Celite or silica gel to remove the catalyst.
-
Wash the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain trans-2,3-epoxyoctane.
Palladium-Catalyzed Aerobic Epoxidation
This method offers a greener approach by utilizing molecular oxygen as the terminal oxidant. The following is a general procedure adapted for octene.[6]
Materials:
-
This compound
-
Palladium catalyst (e.g., [Pd(2CS-dhba)Cl(H₂O)])
-
Oxygen (balloon or from air)
Procedure:
-
Place the palladium catalyst (e.g., 15 mg of [Pd(2CS-dhba)Cl(H₂O)]) in a round-bottom flask.
-
Add this compound (2 mL).
-
Fill the flask with oxygen from a balloon or ensure a continuous, slow stream of air through the reaction mixture.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 85 °C or 358 K).
-
Maintain the reaction for the specified time (e.g., 10 hours).
-
Monitor the formation of the epoxide by GC.
-
After cooling, if the catalyst is heterogeneous, it can be recovered by filtration.
-
The product can be purified by distillation or column chromatography.
Visualizations
Experimental Workflow for Epoxidation
Caption: General experimental workflow for the epoxidation of this compound.
Signaling Pathway: m-CPBA Epoxidation Mechanism
Caption: Concerted mechanism of this compound epoxidation by m-CPBA.
Signaling Pathway: Titanium-Catalyzed Epoxidation Cycle
Caption: Catalytic cycle for titanium-catalyzed epoxidation with a hydroperoxide.
References
Application Notes and Protocols: The Role of trans-2-Octene as a Substrate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trans-2-octene as a versatile substrate in several key catalytic transformations. The following sections outline the protocols, quantitative data, and mechanistic pathways for epoxidation, Wacker-Tsuji oxidation, hydroformylation, and olefin metathesis, offering valuable insights for synthetic chemists in research and development.
Catalytic Epoxidation of this compound
Epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. This compound can be efficiently epoxidized using various catalytic systems, including both heterogeneous and homogeneous catalysts.
Data Presentation: Epoxidation of this compound
| Catalyst System | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Ref. |
| Ti/SiO₂-Aero | TBHP | α,α,α-trifluorotoluene | 1 | 73 | Moderate | [1] |
| Ti/MCM-41 | TBHP | α,α,α-trifluorotoluene | 6 | 100 | High | [1] |
| Manganese(III) porphyrin complexes | m-CPBA | Various | - | - | - | [2] |
| [MnII(R,R-mcp)(CF₃SO₃)₂] | Peracetic acid | - | - | - | Efficient | [3] |
TBHP: tert-Butyl hydroperoxide; m-CPBA: meta-Chloroperoxybenzoic acid
Experimental Protocol: Heterogeneous Epoxidation with Ti/MCM-41
This protocol is adapted from studies on titanium-catalyzed epoxidations.[1]
Materials:
-
This compound
-
Ti/MCM-41 catalyst
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
α,α,α-Trifluorotoluene (solvent)
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Ti/MCM-41 catalyst.
-
Add α,α,α-trifluorotoluene, this compound, and the internal standard to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add TBHP dropwise to the reaction mixture over a period of 10 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion (e.g., 6 hours for full conversion), cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the filtrate with saturated sodium sulfite solution to quench the excess peroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reaction Pathway: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[4][5][6] The proposed mechanism involves the formation of a high-valent Mn(V)=O species which then transfers the oxygen atom to the alkene.[4][7]
Caption: General mechanism of the Jacobsen-Katsuki epoxidation.
Wacker-Tsuji Oxidation of this compound
The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal and internal alkenes into ketones or aldehydes.[8][9][10] For internal alkenes like this compound, this reaction typically yields a mixture of ketone regioisomers.
Data Presentation: Wacker-Tsuji Oxidation of this compound
| Catalyst System | Solvent | Product Ratio (2-octanone:3-octanone) | Ref. |
| PdCl₂ / Fe(III) citrate | DME / H₂O | 2.6 : 1 | [11] |
DME: 1,2-Dimethoxyethane
Experimental Protocol: Pd/Fe-Catalyzed Wacker-Type Oxidation
This protocol is based on a copper-free Wacker-type oxidation system.[11]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Iron(III) citrate
-
1,2-Dimethoxyethane (DME)
-
Water
-
Oxygen (balloon or atmosphere)
Procedure:
-
To a Schlenk flask, add PdCl₂ and Fe(III) citrate.
-
Evacuate and backfill the flask with oxygen (1 atm).
-
Add DME and water to the flask and stir the mixture at room temperature.
-
In a separate flask, prepare a solution of this compound in DME.
-
Using a syringe pump, add the solution of this compound to the catalyst mixture over a period of 15 hours.
-
After the addition is complete, continue stirring for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Analyze the crude product by GC or NMR to determine the product ratio and purify by column chromatography if necessary.
Reaction Pathway: Wacker-Tsuji Oxidation
The mechanism of the Wacker-Tsuji oxidation involves the nucleophilic attack of water on a palladium-olefin complex.[8][9] The resulting palladium(0) is reoxidized by a co-catalyst, which in turn is reoxidized by oxygen.[8]
Caption: Simplified catalytic cycle of the Wacker-Tsuji oxidation.
Hydroformylation of this compound
Hydroformylation, or oxo-synthesis, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene to form aldehydes. For internal alkenes like this compound, the reaction can lead to a mixture of linear and branched aldehydes, and isomerization of the double bond can occur.[12]
Data Presentation: Hydroformylation of this compound
| Catalyst System | Temperature (°C) | Pressure (bar) | n/iso ratio | Ref. |
| Rhodium-BIPHEPHOS | 125 | 20 | 89:11 (for 4-octene) | [12][13] |
| Rhodium with bulky phosphite ligands | High | Low | 95:5 - 98:2 | [12] |
Note: Data for this compound is often comparable to other internal octenes.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This is a general protocol for rhodium-catalyzed hydroformylation.[12][14]
Materials:
-
This compound
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., BIPHEPHOS)
-
Solvent (e.g., toluene or propylene carbonate)
-
Syngas (CO/H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge the autoclave with the rhodium precursor, the ligand, and the solvent.
-
Seal the autoclave and remove it from the glovebox.
-
Inject this compound into the autoclave.
-
Pressurize the autoclave with syngas (e.g., 20 bar) and then heat to the desired temperature (e.g., 125 °C).
-
Maintain the reaction under stirring for the specified time (e.g., 4 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by GC or NMR to determine conversion and regioselectivity.
-
If a two-phase system is used (e.g., with propylene carbonate), the product can be separated by decantation, and the catalyst phase can potentially be reused.[12]
Reaction Pathway: Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydrido-carbonyl complex, followed by insertion, CO insertion, and reductive elimination.
Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.
Olefin Metathesis of this compound
Olefin metathesis, catalyzed by transition metal carbene complexes like Grubbs catalysts, involves the redistribution of alkene fragments.[15] For an internal alkene like this compound, self-metathesis would result in the formation of 2-butene and 5-decene. Cross-metathesis with other olefins is also a powerful synthetic tool.
Data Presentation: Olefin Metathesis
Experimental Protocol: General Olefin Metathesis
This is a general procedure for a metathesis reaction using a Grubbs catalyst.[17]
Materials:
-
This compound
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
-
Add the Grubbs catalyst to the solution. The solution will typically change color, indicating the start of the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the catalyst's activity.
-
Monitor the reaction by GC or TLC. The formation of new alkene products (2-butene and 5-decene) will be observed.
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of alkenes by distillation or column chromatography.
Reaction Pathway: Olefin Metathesis
The mechanism of olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene and the alkene, forming a metallacyclobutane intermediate.[17][18]
Caption: General mechanism for olefin metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 13389-42-9 [sigmaaldrich.com]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wacker process - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 15. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of trans-2-Octene Using Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of internal olefins, such as trans-2-octene, presents unique challenges and opportunities in polymer chemistry. Nickel catalysts, particularly α-diimine nickel complexes, have emerged as a powerful tool for this transformation. These catalysts operate via a "chain-walking" mechanism, which allows for the polymerization of non-traditional monomers to produce polymers with unique microstructures and properties.[1] This document provides detailed application notes and experimental protocols for the polymerization of this compound using α-diimine nickel catalysts activated with modified methylaluminoxane (MMAO). The resulting poly(this compound) is an amorphous material with a low glass transition temperature, making it a candidate for applications requiring soft and flexible materials.
Data Presentation
The polymerization of this compound with α-diimine nickel catalysts yields polymers with high molecular weights and narrow molecular weight distributions. The data presented in Table 1 summarizes typical results obtained from these polymerizations.
Table 1: Polymerization of this compound with an α-Diimine Nickel Catalyst
| Catalyst | Monomer | Cocatalyst | Temperature (°C) | Polymer Yield (%) | M_n_ ( kg/mol ) | M_w_/M_n_ | T_g_ (°C) |
| α-diimine Ni complex | This compound | MMAO | 20 | 95 | 110 | 1.63 | -66 |
M_n_ = Number-average molecular weight; M_w_/M_n_ = Polydispersity index; T_g_ = Glass transition temperature. Data sourced from Wang et al., 2018.[1]
Experimental Protocols
The following protocol is a general guideline for the polymerization of this compound using a representative α-diimine nickel catalyst and MMAO as a cocatalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (purified by stirring over calcium hydride and vacuum distillation)
-
α-diimine nickel catalyst precursor
-
Modified methylaluminoxane (MMAO) solution in toluene
-
Toluene (anhydrous, purified)
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or glass reactor with a magnetic stirrer
-
Schlenk line or glovebox
-
Syringes and needles
-
Magnetic stir plate
-
Vacuum pump
Protocol:
-
Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with nitrogen or argon.
-
Reagent Preparation:
-
In the inert atmosphere of a glovebox, the α-diimine nickel catalyst precursor is weighed into a vial.
-
Anhydrous toluene is added to dissolve the catalyst.
-
The desired amount of MMAO solution is drawn into a syringe.
-
Purified this compound is drawn into a separate syringe.
-
-
Polymerization Reaction:
-
The Schlenk flask is charged with anhydrous toluene (e.g., 10 mL) and the desired amount of this compound (e.g., 2.0 mL, 12.5 mmol) via syringe.
-
The solution is stirred and brought to the desired reaction temperature (e.g., 20 °C).
-
The MMAO solution is added to the reactor, followed by the catalyst solution to initiate the polymerization.
-
The reaction mixture is stirred for the desired polymerization time (e.g., 24 hours).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of 5 mL of methanol containing 10% hydrochloric acid.
-
The reaction mixture is poured into a large volume of methanol (e.g., 200 mL) to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
-
Characterization:
The resulting polymer can be characterized by various techniques:
-
Molecular Weight and Polydispersity: Gel permeation chromatography (GPC).
-
Thermal Properties: Differential scanning calorimetry (DSC) to determine the glass transition temperature (T_g_).
-
Microstructure: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to analyze the branch distribution.
Visualizations
Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Experimental workflow for the polymerization of this compound.
Caption: Chain-walking mechanism in nickel-catalyzed polymerization.
References
Application Notes and Protocols: Trans-2-Octene as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trans-2-octene is a valuable and versatile intermediate in organic synthesis, serving as a key building block for the introduction of an eight-carbon chain in a variety of molecules. Its double bond allows for a wide range of chemical transformations, including epoxidation, dihydroxylation, and olefin metathesis, leading to the stereocontrolled synthesis of complex targets. This document provides detailed application notes and experimental protocols for these key transformations.
Epoxidation of this compound
The epoxidation of this compound provides access to trans-2,3-epoxyoctane, a chiral building block for the synthesis of various biologically active molecules. The reaction is stereospecific, with the trans configuration of the alkene being retained in the epoxide product. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Application Notes:
The epoxidation of alkenes with peroxyacids like m-CPBA is a concerted reaction where the oxygen atom is delivered to the same face of the double bond (syn-addition).[1] For a trans-alkene like this compound, this results in a racemic mixture of enantiomeric trans-epoxides.[1] This reaction is highly reliable and proceeds under mild conditions, tolerating a wide range of functional groups. The resulting epoxide can be opened by various nucleophiles to introduce new functionalities with defined stereochemistry.
Experimental Protocol: Epoxidation with m-CPBA
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.[2][3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude trans-2,3-epoxyoctane.
-
The crude product can be purified by column chromatography on silica gel.
Dihydroxylation of this compound
The dihydroxylation of this compound is a powerful method to introduce two hydroxyl groups across the double bond, yielding octane-2,3-diol. This reaction can be performed to produce either a racemic mixture of diastereomers or, more importantly, a single enantiomer through asymmetric dihydroxylation.
Application Notes:
Syn-dihydroxylation of this compound using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-octane-2,3-diol.[4] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the method of choice. This reaction utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant.[5][6][7] The use of AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL) allows for the predictable synthesis of either enantiomer of the diol with high enantiomeric excess (ee).[5][6][7] These chiral diols are valuable intermediates in the synthesis of natural products and pharmaceuticals.[8][9]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation using commercially available AD-mix.[5][8]
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal alkenes)[7]
-
Sodium sulfite or sodium bisulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir until most of the solids have dissolved.[8] If using, add methanesulfonamide (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the vigorously stirred mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
Once the reaction is complete, quench it by adding sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral octane-2,3-diol.
-
The product can be purified by column chromatography or recrystallization.
-
The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Quantitative Data: Dihydroxylation of Alkenes
| Alkene Substrate | Reagent/Catalyst | Product | Yield (%) | ee (%) | Reference |
| General trans-alkene | AD-mix-β | (R,R)-diol | High | >90 | [5] |
| General trans-alkene | AD-mix-α | (S,S)-diol | High | >90 | [5] |
| Various alkenes | Sharpless AD | Chiral diols | 70-99 | 90-99 | [8] |
Olefin Cross-Metathesis of this compound
Olefin cross-metathesis is a powerful C-C bond-forming reaction that allows for the synthesis of new, functionalized alkenes.[10] Using this compound as a substrate, this reaction can be employed to introduce the hexyl group attached to a double bond into a variety of molecules. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts.[11]
Application Notes:
Cross-metathesis of this compound with a terminal alkene partner can lead to the formation of a new internal alkene with predictable stereochemistry (often favoring the E-isomer) and a volatile byproduct (e.g., propene), which helps to drive the reaction to completion.[10] The choice of catalyst is crucial for achieving high yields and selectivity, with second-generation Grubbs catalysts generally showing higher activity and broader functional group tolerance.[12] This reaction is particularly useful for the synthesis of complex molecules where other olefination methods might fail.
Experimental Protocol: Cross-Metathesis with a Terminal Alkene
This is a general protocol for the cross-metathesis of an internal alkene with a terminal alkene using a Grubbs catalyst.[12][13]
Materials:
-
This compound
-
Terminal alkene (e.g., methyl acrylate)
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM), degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Dissolve this compound (1.0 eq) and the terminal alkene partner (1.0-2.0 eq) in degassed, anhydrous DCM.
-
Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Cross-Metathesis Reactions
| Alkene 1 | Alkene 2 | Catalyst (mol%) | Product | Yield (%) | E/Z Ratio | Reference |
| 1-Pentadecene | Allyl alcohol | Grubbs' II (5) | Cross-product | 85 | E only | [12] |
| Methyl 10-undecenoate | Methyl acrylate | Grubbs-Hoveyda II (0.1) | Cross-product | >95 | N/A | [13] |
| 2° Allylic alcohols | Alkyl acrylates | Grubbs' II (cat. CuI) | γ-Hydroxy-α,β-unsaturated esters | High | N/A | [14] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross Metathesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of trans-2,3-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of trans-2,3-epoxyoctane, a valuable epoxide intermediate in organic synthesis. The protocol details the epoxidation of trans-2-octene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective method.[1][2] This application note includes a detailed experimental protocol, a summary of key quantitative data, and visualizations to aid in understanding the experimental workflow and the underlying reaction mechanism.
Introduction
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The inherent ring strain of the epoxide ring makes it susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups with well-defined stereochemistry. The synthesis of trans-2,3-epoxyoctane from this compound is a classic example of a stereospecific epoxidation reaction where the geometry of the starting alkene is retained in the final product.[3][4]
Data Presentation
The following table summarizes the key physical and spectroscopic data for the starting material and the final product. This information is crucial for monitoring the reaction progress and confirming the identity and purity of the synthesized trans-2,3-epoxyoctane.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Spectroscopic Data |
| This compound | C₈H₁₆ | 112.21 | Colorless liquid | ¹H NMR (CDCl₃): δ 5.4 (m, 2H), 2.0 (m, 2H), 1.6 (d, J=6.0 Hz, 3H), 1.3 (m, 6H), 0.9 (t, J=7.0 Hz, 3H) |
| trans-2,3-Epoxyoctane | C₈H₁₆O | 128.21 | Colorless oil | ¹H NMR (CDCl₃): δ 2.65 (m, 2H), 1.45 (m, 2H), 1.3-1.2 (m, 6H), 1.25 (d, J=5.0 Hz, 3H), 0.9 (t, J=7.0 Hz, 3H)¹³C NMR (CDCl₃): δ 58.5, 57.0, 32.5, 31.8, 25.8, 22.6, 17.8, 14.0IR (neat, cm⁻¹): ~3000 (C-H str), ~1250 (C-O str, epoxide ring)MS (EI, m/z): 128 (M⁺), 113, 99, 85, 71, 57, 43 |
Experimental Protocol
This protocol describes the synthesis of trans-2,3-epoxyoctane via the epoxidation of this compound using m-CPBA.
Materials:
-
This compound (1.00 g, 8.91 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.40 g, ~10.7 mmol)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃, 30 mL)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃, 20 mL)
-
Brine (saturated aqueous NaCl, 20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 8.91 mmol) in dichloromethane (50 mL). Cool the solution in an ice bath with stirring.
-
Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.40 g, ~10.7 mmol) portion-wise over 10-15 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium sulfite solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the meta-chlorobenzoic acid byproduct, and then with brine (20 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude trans-2,3-epoxyoctane can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a colorless oil.
Visualizations
Reaction Signaling Pathway:
The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted "butterfly" mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. Simultaneously, the O-O bond of the peroxyacid breaks, and the proton is transferred to the carbonyl oxygen. This concerted process ensures the stereochemistry of the alkene is retained in the epoxide product.
Caption: Epoxidation mechanism of this compound with m-CPBA.
Experimental Workflow:
The following diagram outlines the key steps involved in the synthesis and purification of trans-2,3-epoxyoctane.
References
Application of trans-2-Octene in the Production of Branched Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of branched polymers derived from trans-2-octene. The primary method detailed is chain-walking polymerization, a powerful technique for controlling polymer architecture. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in this field.
Introduction
The polymerization of internal olefins, such as this compound, presents a unique challenge in polymer chemistry. Traditional polymerization methods are often inefficient with these monomers. However, the advent of chain-walking catalysis has enabled the synthesis of unique branched polymer structures from internal olefins.[1] This technology is particularly relevant for creating amorphous polymers with low glass transition temperatures and high molecular weights, which have potential applications in areas such as drug delivery, advanced materials, and as phase transfer agents.[2]
The key to this process is the use of late-transition metal catalysts, particularly α-diimine nickel(II) complexes, activated by a cocatalyst like modified methylaluminoxane (MMAO).[1] The "chain-walking" mechanism allows the catalyst to move along the polymer chain, creating branches without the need for a comonomer.[3]
Experimental Protocols
This section provides a detailed protocol for the chain-walking polymerization of this compound using an α-diimine nickel(II) catalyst.
Materials
-
Monomer: this compound (97% purity or higher)[4]
-
Catalyst: α-Diimine nickel(II) complex (e.g., {[(2,6-iPr₂C₆H₃)N=C(Me)]₂}NiBr₂)
-
Cocatalyst: Modified methylaluminoxane (MMAO) solution in toluene
-
Solvent: Anhydrous toluene
-
Quenching Solution: Methanol containing a small amount of hydrochloric acid (approx. 5% v/v)
-
Precipitation/Washing: Methanol, Acetone
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
25 mL round-bottomed Schlenk flask
-
Schlenk line for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfers
-
Heating mantle or oil bath
-
Vacuum pump
Polymerization Procedure
-
Reactor Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum at 110 °C for at least 1 hour to remove any moisture. The flask is then cooled to room temperature under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation:
-
A stock solution of the α-diimine nickel(II) catalyst is prepared in anhydrous toluene (e.g., 2 mg/mL).
-
All other liquid reagents (toluene, this compound, MMAO solution) should be handled under an inert atmosphere using syringe techniques.
-
-
Reaction Setup: The Schlenk flask is placed on a magnetic stirrer. The following reagents are added sequentially via syringe under an inert atmosphere:
-
Anhydrous toluene (to achieve the desired monomer concentration)
-
This compound (monomer)
-
Modified methylaluminoxane (MMAO) solution (cocatalyst)
-
The α-diimine nickel(II) catalyst solution.
-
-
Polymerization: The reaction mixture is stirred at the desired temperature for the specified reaction time. The polymerization is an exothermic process, and temperature control may be necessary for larger-scale reactions.
-
Quenching: The polymerization is terminated by the addition of the quenching solution (methanol/HCl). This will deactivate the catalyst.
-
Polymer Isolation and Purification:
-
The quenched reaction mixture is poured into a large excess of methanol to precipitate the polymer.
-
The precipitated polymer is collected by filtration.
-
To remove any unreacted monomer and catalyst residues, the polymer is redissolved in a minimal amount of toluene and reprecipitated from methanol. This process is repeated two to three times. For some polymers, extraction with acetone using a Soxhlet apparatus for 12 hours can be effective for removing unreacted monomer.[5]
-
The purified polymer is dried under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Data Presentation
The following table summarizes representative quantitative data for the polymerization of a higher 2-alkene using a phenyl-substituted α-diimine nickel catalyst, illustrating the influence of polymerization temperature on the resulting polymer properties. While specific data for this compound is not detailed in the search results, this table serves as a valuable reference.
| Entry | Temp. (°C) | Time (h) | Yield (%) | Mₙ (x 10³) | Mₙ/Mₙ | T₉ (°C) | Methyl Branches (%) |
| 1 | 0 | 12 | 85 | 55.6 | 1.15 | -68 | 25 |
| 2 | 25 | 3 | 92 | 52.8 | 1.23 | -67 | 48 |
| 3 | 50 | 1 | 95 | 48.9 | 1.31 | -66 | 65 |
Table 1: Influence of Polymerization Temperature on the Properties of Branched Poly(2-alkene). Data is illustrative and based on trends observed for similar internal olefins.[2]
Characterization of Branched Polymers
The microstructure and physical properties of the synthesized branched polymers are critical for understanding their potential applications. The following are key characterization techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to determine the overall structure and to confirm the presence of saturated hydrocarbon chains.
-
¹³C NMR: This is the most powerful technique for analyzing the branching structure of polyolefins.[5] The chemical shifts and integrations of the signals in the aliphatic region provide detailed information about the types and quantities of different branches (e.g., methyl, ethyl, propyl, etc.). The analysis of specific carbon resonances can help elucidate the monomer insertion mechanism (e.g., 2,3- vs. 3,2-insertion) and the extent of chain-walking.[2]
Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (Mₙ/Mₙ, also known as the polydispersity index or PDI) of the polymers.[6][7] A narrow Mₙ/Mₙ value (typically less than 2) is often indicative of a well-controlled, single-site catalytic polymerization.[1]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉). The branched polymers produced from this compound are typically amorphous and exhibit a low T₉, around -66 °C.[1]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of branched polymers.
Chain-Walking Polymerization Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Precision Chain-Walking Polymerization of trans-4-Octene Catalyzed by α-Diimine Nickel(II) Catalysts Bearing ortho-sec-Phenethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: trans-2-Octene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-2-octene. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is often supplied as a mixture with its cis-isomer.[1][2] Other potential impurities can include positional isomers (e.g., 1-octene, 3-octene), branched octenes, and residual starting materials or byproducts from its synthesis, such as n-octane.[3][4] Additionally, alkenes like this compound are susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, and epoxides.[5][6]
Q2: Which purification method is best for removing the cis-isomer from this compound?
A2: Argentation chromatography is a highly effective method for separating cis and trans isomers of alkenes.[7] This technique utilizes the interaction between the π-electrons of the double bond and silver ions. Cis-isomers, being more sterically hindered, form weaker complexes with the silver ions and elute faster than the trans-isomers.
Q3: How can I remove peroxide impurities from my this compound sample?
A3: Peroxide impurities can be effectively removed by passing the this compound sample through a column packed with activated aluminum oxide.[6] This method is efficient at adsorbing peroxides, yielding a purified solvent.
Q4: Can I use fractional distillation to purify this compound?
A4: Fractional distillation can be used to separate this compound from impurities with significantly different boiling points.[8][9] However, separating the cis and trans isomers of 2-octene by this method is challenging due to their very close boiling points.[10] Azeotropic or extractive distillation, which involves adding an agent to alter the relative volatilities of the components, may be more effective for separating close-boiling isomers.[11][12]
Q5: What analytical technique is suitable for assessing the purity of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) is a standard and effective method for determining the purity of this compound.[13][14] For more detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[14] Capillary GC columns with high resolution power can be particularly useful for separating various octene isomers.[15]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | Boiling points of cis and trans isomers are very close. | - Increase the length or efficiency of the fractionating column.- Optimize the reflux ratio to enhance separation.- Consider using azeotropic or extractive distillation by introducing an entrainer.[11][12] |
| Product purity drops during distillation | - Fluctuations in heating or cooling.- Changes in the feed composition.[16] | - Ensure stable heating of the distillation flask and consistent cooling in the condenser.- Maintain a consistent feed composition. |
| No distillate is collected | - Insufficient heating.- Leaks in the distillation apparatus.[17] | - Ensure the heating mantle is set to a temperature appropriate for the boiling point of this compound (approx. 123-125°C).[18]- Check all joints and connections for a proper seal. |
| Flooding of the distillation column | Excessive vapor flow rate.[19] | - Reduce the heating rate to decrease the rate of vaporization. |
Argentation Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of cis and trans isomers | - Inactive silver nitrate.- Improper solvent system. | - Ensure the silver nitrate-impregnated silica gel is freshly prepared and protected from light.- Optimize the polarity of the eluting solvent. A non-polar solvent like hexane is a good starting point. |
| Low recovery of this compound | Strong adsorption of the alkene to the stationary phase. | - Gradually increase the polarity of the eluting solvent to facilitate the elution of the trans-isomer. |
| Tailing of peaks | - Overloading of the column.- Channeling in the column packing. | - Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly. |
Experimental Protocols
Protocol 1: Purification of this compound by Argentation Chromatography
Objective: To separate this compound from its cis-isomer and other impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Silver nitrate (AgNO₃)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate in a suitable solvent. The silver nitrate should be dissolved in water or methanol and then thoroughly mixed with the silica gel. The solvent is then removed under vacuum.
-
Column Packing: Pack a glass chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the column.
-
Elution: Begin elution with hexane. The cis-isomer will elute first.
-
Fraction Collection: Collect fractions in separate tubes.
-
Increasing Polarity: To elute the this compound, gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate to the hexane.
-
Purity Analysis: Analyze the collected fractions using GC-FID or GC-MS to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Removal of Peroxides from this compound
Objective: To remove peroxide impurities from a sample of this compound.
Materials:
-
This compound containing peroxides
-
Activated aluminum oxide (neutral)
-
Glass chromatography column
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of a glass chromatography column. Fill the column with activated neutral aluminum oxide.[6]
-
Sample Application: Carefully pour the this compound sample onto the top of the aluminum oxide column.
-
Elution: Allow the this compound to pass through the column under gravity. The peroxides will be adsorbed by the aluminum oxide.
-
Collection: Collect the purified this compound in a clean, dry flask.
-
Verification (Optional): Test the purified sample for the presence of peroxides using peroxide test strips.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]
- 4. 1-Octene - Wikipedia [en.wikipedia.org]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 9. media.accesstuition.com [media.accesstuition.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US5382330A - Separation of 1-octene from octane by azeotropic distillation - Google Patents [patents.google.com]
- 12. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. whitman.edu [whitman.edu]
- 15. vurup.sk [vurup.sk]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of trans-2-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-octene. Below you will find detailed information on common synthetic methods, troubleshooting tips for improving yield and stereoselectivity, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing this compound with high stereoselectivity?
A1: For achieving high trans (E) selectivity, the most recommended methods are the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the reduction of 2-octyne using sodium in liquid ammonia. The HWE reaction using stabilized ylides and the Julia-Kocienski olefination are particularly known for their excellent E-selectivity in alkene synthesis.[1][2][3][4]
Q2: My Wittig reaction is producing a mixture of cis and trans isomers. How can I favor the formation of this compound?
A2: Standard Wittig reactions with non-stabilized ylides tend to favor the cis (Z) isomer. To favor the trans (E) isomer, you can use a stabilized ylide or employ the Schlosser modification. The Schlosser modification involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo form, which then leads to the trans-alkene.[5][6]
Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for trans-alkene synthesis?
A3: The HWE reaction offers several advantages over the traditional Wittig reaction for synthesizing trans-alkenes:
-
Higher E-selectivity: The HWE reaction with stabilized phosphonate ylides predominantly yields the thermodynamically more stable trans-alkene.[3][4]
-
Easier byproduct removal: The phosphate byproduct of the HWE reaction is water-soluble, making it easier to remove during workup compared to the often-problematic triphenylphosphine oxide (TPPO) produced in the Wittig reaction.[2][7]
-
Increased reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with a wider range of aldehydes and even ketones.[3]
Q4: When should I consider using the Julia-Kocienski olefination?
A4: The Julia-Kocienski olefination is an excellent choice when very high E-selectivity is crucial. It is a one-pot modification of the classical Julia olefination and is known for its high yields and stereoselectivity for trans-alkenes.[1][8] It is particularly useful in complex molecule synthesis where mild reaction conditions and high functional group tolerance are required.[9][10]
Q5: How can I effectively separate the cis and trans isomers of 2-octene?
A5: The separation of cis and trans isomers of 2-octene can be achieved by fractional distillation or column chromatography. Gas chromatography (GC) is an excellent analytical technique to determine the isomeric ratio and can also be used for preparative separation on a smaller scale.[11][12] The choice of GC column is critical; a polar column, such as one with a cyanopropyl or polyethylene glycol (Carbowax) stationary phase, can effectively separate the isomers.[12][13]
Troubleshooting Guides
Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phosphonate reagent. | Use a stronger base (e.g., NaH, n-BuLi, LiHMDS) or ensure the base is fresh and properly handled. The acidity of the phosphonate is crucial, and incomplete deprotonation will lead to unreacted starting material.[5] |
| Low reactivity of the aldehyde. | Ensure the aldehyde (hexanal) is pure and free of carboxylic acid impurities, which can quench the ylide. Consider using freshly distilled aldehyde. |
| Steric hindrance. | While less of a concern with hexanal, significant steric bulk on the phosphonate reagent can hinder the reaction. Ensure the choice of reagents minimizes steric clash. |
| Reaction temperature is too low. | While some HWE reactions proceed well at low temperatures, others require room temperature or gentle heating to go to completion. Gradually increasing the temperature may improve the yield.[5] |
| Side reactions of the aldehyde. | If the aldehyde is base-sensitive, consider using milder conditions, such as the Masamune-Roush conditions (LiCl and DBU).[2] |
Issue 2: Poor trans (E) Selectivity in Olefination Reactions
| Reaction | Potential Cause | Troubleshooting Suggestion |
| Wittig Reaction | Use of a non-stabilized ylide. | Use a stabilized ylide (containing an electron-withdrawing group) which favors the E-isomer. Alternatively, employ the Schlosser modification for non-stabilized ylides.[5][6] |
| Horner-Wadsworth-Emmons | Use of potassium bases with crown ethers. | Use of lithium or sodium bases generally favors the formation of the E-alkene. Higher reaction temperatures can also increase E-selectivity by allowing for thermodynamic equilibration.[2] |
| Julia-Kocienski Olefination | Incorrect choice of sulfone reagent or reaction conditions. | The choice of the heteroaryl sulfone (e.g., PT-sulfone) and reaction conditions (base, solvent, temperature) can significantly influence the E/Z ratio. Ensure you are following a protocol optimized for E-selectivity.[1][8] |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Troubleshooting Suggestion |
| Presence of triphenylphosphine oxide (TPPO) from Wittig reaction. | TPPO is a common and often difficult-to-remove byproduct. | After the reaction, concentrate the mixture and add a non-polar solvent like hexane or a pentane/ether mixture to precipitate the TPPO, which can then be removed by filtration.[7] |
| Co-elution of cis and trans isomers during column chromatography. | The polarity difference between the isomers may be small. | Use a high-performance column with a suitable stationary phase (e.g., silica gel impregnated with silver nitrate) or a long column to improve separation. Monitor fractions carefully by GC analysis. |
| Presence of unreacted starting materials. | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted aldehyde can sometimes be removed by washing with a sodium bisulfite solution. |
| Formation of sulfone byproducts in Julia-Kocienski olefination. | Self-condensation of the sulfone reagent. | This can be minimized by adding the base to a mixture of the aldehyde and the sulfone ("Barbier-like conditions").[8] |
Data Presentation
The following tables summarize typical yields and stereoselectivities for the synthesis of trans-1,2-disubstituted alkenes using various methods. Note that specific results for this compound may vary depending on the exact reaction conditions.
Table 1: Comparison of Synthetic Methods for trans-Alkene Synthesis
| Method | Typical Yield (%) | Typical trans:cis (E:Z) Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | 70-95 | >95:5 | High E-selectivity, easy byproduct removal.[3][4] | Requires synthesis of phosphonate reagent. |
| Julia-Kocienski Olefination | 70-90 | >95:5 | Excellent E-selectivity, mild conditions, one-pot procedure.[1][8] | Sulfone reagents can be expensive; potential for self-condensation.[8] |
| Wittig (Schlosser Modification) | 60-80 | >90:10 | Utilizes readily available phosphonium salts. | Requires cryogenic temperatures and strong, pyrophoric bases.[5] |
| Alkyne Reduction (Na/NH₃) | 80-95 | >99:1 | Excellent stereoselectivity for trans-alkenes.[14][15] | Requires handling of liquid ammonia and alkali metals; not suitable for all functional groups.[14] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol describes the reaction of hexanal with a stabilized phosphonate ylide to yield this compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel using hexane as the eluent.
Protocol 2: Julia-Kocienski Olefination for this compound Synthesis
This protocol outlines the synthesis of this compound from hexanal and 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (PT-sulfone).
Materials:
-
1-phenyl-1H-tetrazol-5-yl ethyl sulfone
-
Anhydrous Dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS)
-
Hexanal
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 eq.) in anhydrous DME under an inert atmosphere at -78 °C, add KHMDS (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of hexanal (1.0 eq.) in anhydrous DME dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.[8]
Protocol 3: Reduction of 2-Octyne to this compound
This protocol describes the dissolving metal reduction of 2-octyne to afford this compound.
Materials:
-
2-Octyne
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Ammonium chloride (NH₄Cl)
-
Pentane
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C and condense ammonia into the flask.
-
Add 2-octyne (1.0 eq.) to the liquid ammonia.
-
Carefully add small pieces of sodium metal (2.5 eq.) to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the residue, add water and extract with pentane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (this compound is volatile).
-
The product is often of high purity, but can be further purified by distillation if necessary.[14][15]
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Lab Chapter 7.3.2 [people.whitman.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of 2-Octene Isomers
Welcome to the technical support center for the separation of cis- and trans-2-octene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and this compound?
Separating cis- and this compound is challenging due to their very similar physicochemical properties. The primary difficulties are:
-
Close Boiling Points: The boiling points of the two isomers are very close, making separation by standard fractional distillation difficult and often inefficient.
-
Similar Polarity: While the cis isomer has a small net dipole moment, making it slightly more polar than the trans isomer, the overall polarity difference is minimal. This makes chromatographic separation on standard non-polar columns challenging as they often rely on polarity differences for resolution.
Q2: What are the key physical property differences between the two isomers?
The main differences lie in their boiling points and melting points, which arise from their different molecular shapes. The trans isomer is more linear and can pack more efficiently in the solid state, resulting in a higher melting point. The cis isomer's "U" shape results in a slight molecular dipole, which can lead to a slightly higher boiling point compared to the more symmetrical trans isomer.
Q3: Which analytical techniques are most effective for separating cis- and this compound?
The most effective and commonly used techniques are:
-
High-Resolution Gas Chromatography (GC): This is the preferred method for analytical-scale separation and quantification. Specialized capillary columns, particularly polar or liquid crystalline phases, offer the best resolution.[1][2]
-
Fractional Distillation: While challenging, this method can be used for bulk separation if a highly efficient fractional distillation column is used and conditions are carefully controlled.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often requiring specialized columns or mobile phase additives (like silver ions) that can selectively interact with the π-bonds of the isomers.[3]
Physical Properties Comparison
For effective separation, understanding the physical properties of each isomer is crucial. The table below summarizes key quantitative data for cis- and this compound.
| Property | cis-2-Octene ((Z)-oct-2-ene) | This compound ((E)-oct-2-ene) | Data Source(s) |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | [4][5] |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | [4][5] |
| CAS Number | 7642-04-8 | 13389-42-9 | [6][7] |
| Boiling Point | ~126 °C | ~123-125 °C | [7][8][9][10] |
| Melting Point | -100.2 °C | ~ -87 °C | [6][7][10] |
| Density | ~0.73 g/mL | ~0.718 g/mL @ 25°C | [6][7][9] |
| Refractive Index | ~1.414 - 1.418 | ~1.413 @ 20°C | [6][7][9] |
Troubleshooting Guides
1. Fractional Distillation Issues
Problem: Poor separation of isomers; distillate composition is nearly identical to the initial mixture.
2. Gas Chromatography (GC) Co-elution
Problem: Cis and trans isomer peaks are not resolved (co-elute or show poor separation).
Experimental Protocols
Protocol 1: Bulk Separation by Fractional Distillation
This protocol is designed for the enrichment of one isomer from a mixture, but complete separation is unlikely.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a highly efficient fractionating column (e.g., a 30 cm Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all joints are properly sealed.
-
Place a few boiling chips in the distillation flask.
-
-
Procedure:
-
Add the cis/trans-2-octene mixture (e.g., 50 mL) to the distillation flask.
-
Heat the flask gently using a heating mantle connected to a variable transformer.
-
Slowly increase the temperature until the mixture begins to boil and the vapor line starts to rise up the column.
-
Carefully control the heat to maintain a slow and steady distillation rate of approximately 1 drop per second.
-
Collect the initial fraction (the first ~5-10 mL), which should be enriched in the lower-boiling point isomer (this compound).
-
Monitor the temperature at the distillation head. A stable temperature plateau indicates a relatively pure fraction is being collected.
-
Change receiving flasks when the temperature begins to rise, indicating the higher-boiling point isomer (cis-2-octene) is starting to distill.
-
Collect separate fractions and analyze their composition using GC-MS or NMR.
-
Protocol 2: Isomer Purity Analysis by Gas Chromatography (GC)
This protocol provides a starting point for developing a robust analytical method.
-
Instrumentation and Column:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column is recommended for baseline separation. A good starting choice is a Carbowax (PEG) or a WAX-type column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Method Parameters:
-
Sample Preparation: Dilute the isomer mixture to ~1% in a volatile solvent like hexane or dichloromethane.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 120 °C.
-
Hold: Hold at 120 °C for 2 minutes.
-
-
-
Data Analysis:
-
Identify the peaks based on their retention times (the more polar cis isomer will typically have a longer retention time on a polar column).
-
Quantify the relative amounts of each isomer by calculating the peak area percentage. Assume an equal response factor for both isomers in the FID.
-
References
- 1. vurup.sk [vurup.sk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Octene, (E)- [webbook.nist.gov]
- 6. CIS-2-OCTENE | 7642-04-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2-octene, 111-67-1 [thegoodscentscompany.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Octene, (E)- [webbook.nist.gov]
Common side reactions in the synthesis of trans-2-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trans-2-octene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of this compound, focusing on two primary methods: the dissolving metal reduction of 2-octyne and the Horner-Wadsworth-Emmons (HWE) reaction.
Method 1: Dissolving Metal Reduction of 2-Octyne
This method involves the reduction of an internal alkyne to a trans-alkene using sodium or lithium in liquid ammonia.[1][2]
FAQs
Q1: My reaction is yielding a mixture of trans- and cis-2-octene. How can I improve the stereoselectivity for the trans isomer?
A1: The dissolving metal reduction of internal alkynes is highly stereoselective for the formation of trans-alkenes.[1][2] The trans vinyl anion intermediate is more stable than the cis isomer due to reduced steric hindrance, leading preferentially to the trans product.[2] If you are observing significant amounts of the cis-isomer, consider the following:
-
Purity of Reagents: Ensure that the sodium and liquid ammonia are of high purity and free from contaminants that could interfere with the reaction mechanism.
-
Reaction Temperature: Maintain a low reaction temperature (typically -78 °C to -33 °C) to ensure the kinetic and thermodynamic favorability of the trans intermediate.[3]
-
Quenching Procedure: The reaction should be quenched properly to protonate the vinyl anion without promoting isomerization.
Q2: The yield of this compound is lower than expected. What are the potential causes and solutions?
A2: Low yields can result from several factors:
-
Incomplete Reaction: Ensure that a sufficient excess of sodium is used to drive the reaction to completion. Visually, the characteristic deep blue color of the solvated electrons should persist throughout the addition of the alkyne and for a period afterward.[3]
-
Over-reduction: While less common for this method, prolonged reaction times or elevated temperatures could potentially lead to the formation of octane.[3] It is crucial to quench the reaction once the starting material is consumed.
-
Side Reactions: Terminal alkynes are not suitable substrates for this reaction as they are deprotonated by the sodium amide formed in situ.[1] Ensure your starting 2-octyne is free of 1-octyne.
Q3: I am observing the formation of octane as a byproduct. How can this be minimized?
A3: The reduction of alkynes with sodium in liquid ammonia is generally selective for the formation of alkenes and does not typically reduce the resulting alkene further to an alkane.[1][3] However, if octane formation is observed, it could be due to:
-
Reaction Conditions: Excessively long reaction times or higher than necessary temperatures might promote over-reduction.
-
Proton Source: The nature of the proton source used for quenching can sometimes influence the final product distribution. Using a mild proton source like ammonium chloride is standard.
Quantitative Data: Dissolving Metal Reduction of 2-Octyne
| Product | Typical Yield (%) | Key Parameters |
| This compound | >90% | High purity of reagents, low temperature (-78 to -33 °C) |
| cis-2-Octene | <5% | Stereoselectivity is inherently high for the trans isomer |
| Octane | Typically not observed | Minimize by controlling reaction time and temperature |
| 1-Octene | Possible if isomerization occurs | Usually a minor byproduct |
Experimental Protocol: Dissolving Metal Reduction of 2-Octyne
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to the desired volume.
-
Sodium Addition: Small, freshly cut pieces of sodium metal are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.
-
Alkyne Addition: A solution of 2-octyne in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise from the dropping funnel. The addition rate should be controlled to maintain the blue color.
-
Reaction Monitoring: The reaction is stirred at -78 °C for a set period (e.g., 2 hours) after the addition is complete, ensuring the blue color persists.
-
Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as solid ammonium chloride, until the blue color disappears.
-
Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to isolate this compound.
Logical Relationship Diagram: Dissolving Metal Reduction Troubleshooting
Caption: Troubleshooting workflow for the dissolving metal reduction synthesis of this compound.
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde (in this case, hexanal) to form an alkene, with a strong preference for the E (trans) isomer.[4]
FAQs
Q1: My HWE reaction is producing a significant amount of the Z (cis) isomer. How can I increase the E (trans) selectivity?
A1: The HWE reaction generally provides high E-selectivity.[4] If you are observing poor selectivity, consider these factors:
-
Phosphonate Reagent: The structure of the phosphonate can influence stereoselectivity. Standard triethyl phosphonoacetate typically gives good E selectivity.
-
Base and Counterion: The choice of base can affect the outcome. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used and favor the E-isomer.[5]
-
Reaction Temperature: Running the reaction at a slightly elevated temperature can sometimes improve the E selectivity by allowing for thermodynamic equilibration of the intermediates.[4]
Q2: The reaction is sluggish or does not go to completion. What should I check?
A2: A stalled HWE reaction can often be attributed to:
-
Base Quality: The base used (e.g., NaH) must be fresh and reactive. Old or improperly stored NaH may be coated with an inactive layer of sodium hydroxide.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which will quench the phosphonate carbanion. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Aldehyde Purity: The hexanal should be pure and free of carboxylic acid impurities, which can be formed by air oxidation. It is often recommended to distill the aldehyde immediately before use.
Q3: I am having difficulty removing the phosphate byproduct from my product. What are the best purification methods?
A3: A key advantage of the HWE reaction over the Wittig reaction is that the dialkyl phosphate byproduct is typically water-soluble and can be removed by an aqueous workup.[4] If you are still facing purification challenges:
-
Aqueous Extraction: Perform multiple extractions with water or a dilute aqueous acid to thoroughly remove the phosphate salt.
-
Column Chromatography: If the byproduct persists, column chromatography on silica gel is an effective method for separating the nonpolar alkene product from the polar phosphate byproduct.
Quantitative Data: Horner-Wadsworth-Emmons Reaction of Hexanal
| Product | Typical E:Z Ratio | Typical Yield (%) | Key Parameters |
| This compound (E) | >95:5 | 85-95% | Use of standard phosphonate reagents and bases (e.g., NaH, NaOEt) |
| cis-2-Octene (Z) | <5% | ||
| Unreacted Hexanal | Variable | Ensure complete reaction by using a slight excess of the phosphonate reagent and active base | |
| Aldol Condensation Products | Possible | Can occur if the enolate of the aldehyde reacts with another aldehyde molecule. Minimized by slow addition of the aldehyde to the ylide solution. |
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Base Suspension: A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared in the flask under a nitrogen atmosphere. The mineral oil can be removed by washing with anhydrous hexanes prior to the addition of THF.
-
Ylide Formation: Triethyl phosphonoacetate is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of hexanal in anhydrous THF is added dropwise from the dropping funnel.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Workup: The reaction is quenched by the careful addition of water. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Signaling Pathway Diagram: Horner-Wadsworth-Emmons Reaction
Caption: Reaction pathway for the Horner-Wadsworth-Emmons synthesis of this compound.
References
Technical Support Center: Storage and Handling of trans-2-Octene
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of trans-2-Octene to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area.[1][2] The recommended storage temperature is below 15°C.[1] It is crucial to keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are:
-
Isomerization: Conversion to its cis-2-octene isomer or other positional isomers (e.g., 1-octene, 3-octene). This can be catalyzed by heat, light, or the presence of acids or metal catalysts.
-
Oxidation (Autoxidation): Reaction with atmospheric oxygen, especially in the presence of light or heat, can lead to the formation of hydroperoxides, epoxides, aldehydes, ketones, and other oxygenated derivatives. This process can be initiated by radical species.
-
Polymerization: Although less common under proper storage, prolonged storage or the presence of certain catalysts can induce polymerization.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the liquid (e.g., discoloration, viscosity changes) or by a noticeable change in odor. However, for accurate assessment, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to check for the presence of isomers and oxidation products.
Q4: Is this compound hazardous?
A4: Yes, this compound is a highly flammable liquid and vapor.[1][2][3] It is also an aspiration hazard and may be fatal if swallowed and enters the airways.[1][2][3] Always handle it in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound leading to the presence of isomers or oxidation products. | 1. Verify the purity of the this compound stock using GC-MS or NMR (see Experimental Protocols). 2. If impurities are detected, purify the material by distillation or chromatography. 3. Ensure proper storage conditions for the remaining stock. |
| Visible particulates or discoloration in the sample | Polymerization or significant oxidative degradation. | 1. Do not use the material. 2. Dispose of the degraded material according to your institution's hazardous waste disposal procedures. 3. Review storage and handling procedures to prevent future occurrences. |
| Pressure buildup in the container | Formation of volatile degradation products or exposure to heat. | 1. Carefully vent the container in a fume hood. 2. Store the container in a cooler location. 3. If degradation is suspected, analyze a sample for purity. |
Quantitative Data Summary
| Alkene Isomer Type | Relative Stability | Typical Heat of Hydrogenation (kJ/mol) |
| Tetrasubstituted | Most Stable | ~ -110 |
| Trisubstituted | More Stable | ~ -113 |
| trans-Disubstituted | Stable | ~ -116 |
| cis-Disubstituted | Less Stable | ~ -120 |
| Monosubstituted | Least Stable | ~ -126 |
Data adapted from general alkene stability studies.[1][4]this compound is a trans-disubstituted alkene and is therefore more stable than its cis isomer.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify potential degradation products such as isomers and oxidation products.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area percentage of this compound relative to the total area of all detected peaks.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) to identify isomers (e.g., cis-2-octene, 1-octene) and oxidation products (e.g., octanones, octenols, epoxyoctane).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Optimizing the Epoxidation of trans-2-Octene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction conditions for the epoxidation of trans-2-octene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the epoxidation of this compound?
The epoxidation of alkenes like this compound is a crucial transformation in organic synthesis. Common methods involve the use of various oxidizing agents in the presence of a catalyst. Widely used systems include:
-
Peroxycarboxylic acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for epoxidation. The reaction is often stereospecific, meaning a trans-alkene will yield a trans-epoxide.[1]
-
Hydrogen peroxide (H₂O₂): As a green and eco-friendly oxidant, H₂O₂ is increasingly popular, producing only water as a byproduct.[2] It is typically used with catalysts containing metals such as titanium, tungsten, or manganese.[2][3]
-
Organic hydroperoxides: tert-Butyl hydroperoxide (TBHP) is another common oxidant that can provide high chemoselectivity towards the epoxide, minimizing radical-based side reactions.[4]
-
In situ generated dimethyldioxirane (DMDO): Generated from Oxone and acetone, DMDO is a reactive and efficient epoxidizing agent for various alkenes.[5][6]
Q2: How does the choice of catalyst and oxidant affect the reaction?
The selection of the catalyst and oxidant system is critical for achieving high conversion and selectivity.
-
Catalysts: Heterogeneous catalysts, such as titanium-silica materials (e.g., Ti/SiO₂, Ti/MCM-41, Ti/SBA-15), are often preferred because they can be easily recovered and reused.[4][7] Transition metal complexes, particularly those of manganese, rhenium, and tungsten, are also highly effective, especially with hydrogen peroxide.[2][3] For instance, tungsten-based catalysts are known to be more active than molybdenum-based ones when H₂O₂ is the oxidant.[2]
-
Oxidants: Hydrogen peroxide is an environmentally benign choice.[2] TBHP offers high selectivity for the epoxide.[4] Peroxyacids like mCPBA are reliable but can be explosive under certain conditions.[1][8]
Q3: What is the role of the solvent in this reaction?
The solvent can significantly influence the reaction's efficiency and selectivity.
-
Polarity and Coordination: Solvents with low coordination capacity, such as chloroform or dichloromethane, can prevent the blocking of catalyst coordination sites, promoting the formation of active intermediates and enhancing epoxide formation.[4]
-
Selectivity Enhancement: In some systems, specific solvents can dramatically improve selectivity. For example, using α,α,α-trifluorotoluene with a titanium-silica catalyst and TBHP has been shown to markedly enhance selectivity for the desired epoxide.[7]
-
Preventing Side Reactions: In epoxidations using peroxyacids, nonaqueous solvents like chloroform, ether, or acetone are used to prevent the hydrolysis of the epoxide product into a vicinal diol.[1][8][9]
Q4: What are the potential side reactions and byproducts?
The primary side reaction is the ring-opening of the newly formed epoxide.
-
Diol Formation: In the presence of an acid or base catalyst in an aqueous medium, the epoxide ring can be hydrolyzed to form a trans-vicinal diol (trans-2,3-octanediol).[1][8][9]
-
Over-oxidation: Prolonged reaction times or harsh conditions can lead to over-oxidation, potentially causing double bond cleavage.[10]
-
Polymerization: At elevated temperatures, polymerization of the alkene substrate can occur, reducing the yield of the desired epoxide.[10]
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled. For heterogeneous catalysts, check for deactivation from previous runs or irreversible adsorption of products.[4] Consider regenerating or using a fresh batch of catalyst. |
| Incorrect Oxidant Concentration | Verify the concentration of the oxidant (e.g., H₂O₂ or TBHP). Old or improperly stored oxidant solutions may have degraded. Use a freshly prepared or titrated solution. |
| Suboptimal Temperature | The reaction may require a specific temperature to initiate. For some systems, temperatures below a certain threshold (e.g., 343 K) are insufficient.[10] Gradually increase the temperature while monitoring the reaction. Conversely, excessively high temperatures can lead to side reactions.[10] |
| Inhibitors Present | Ensure the starting material and solvent are pure and free from inhibitors that could poison the catalyst. |
Problem 2: Low selectivity for the epoxide (high formation of diol or other byproducts).
| Possible Cause | Suggested Solution |
| Presence of Water | Water can lead to the hydrolysis of the epoxide to form a diol, especially under acidic or basic conditions.[1][8][9] Use anhydrous solvents and reagents. If using aqueous H₂O₂, the catalytic system should be designed to minimize diol formation. |
| Incorrect pH | The pH of the reaction mixture can influence selectivity. For some systems, maintaining a neutral or slightly basic pH (e.g., using sodium bicarbonate) can prevent acid-catalyzed ring-opening.[6] |
| Prolonged Reaction Time | Over-extending the reaction time can lead to the conversion of the desired epoxide into byproducts.[10] Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the starting material is consumed or the epoxide concentration plateaus. |
| Inappropriate Solvent | The solvent choice affects selectivity. Experiment with different solvents, particularly non-coordinating and non-aqueous ones, to minimize side reactions.[4][8] |
Problem 3: Catalyst deactivation and difficulty in reuse.
| Possible Cause | Suggested Solution |
| Irreversible Adsorption | The epoxide product or byproducts (like diols) can irreversibly adsorb onto the surface of a heterogeneous catalyst, blocking active sites.[4] |
| Leaching of Active Species | For supported catalysts, the active metal species may leach into the reaction medium, reducing the catalyst's activity over time. |
| Structural Changes | The catalyst structure may change under reaction conditions. Characterize the used catalyst to identify any structural degradation. |
| Gentle Rinsing | After each cycle, wash the catalyst with a fresh solvent to remove adsorbed species before reuse. A gentle rinsing may be sufficient for efficient recycling.[7] |
Quantitative Data on Reaction Conditions
The following tables summarize data from various studies on alkene epoxidation, providing a reference for optimizing conditions for this compound.
Table 1: Comparison of Catalytic Systems for Octene Epoxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| Ti/MCM-41 | TBHP | α,α,α-trifluorotoluene | Not Specified | 6 | 100 | Moderate | [4] |
| Ti/SiO₂-Aero | TBHP | α,α,α-trifluorotoluene | Not Specified | 1 | Good | Moderate | [4] |
| Mo-Ti-SBA-15 | TBHP | Cyclohexene | Not Specified | 8 | 98 | >98 | [4] |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | Neat | 85 | 10 | 93.0 | 99.9 | [10] |
| Mn(II) salt | H₂O₂ | Ionic Liquid | Room Temp | Not Specified | High | High | [3] |
Table 2: Effect of Temperature on the Epoxidation of n-Octene
| Temperature (°C) | Time (h) | Epoxide Yield (%) | Epoxide Selectivity (%) | Reference |
| 75 | 10 | 17.2 | 41.0 | [10] |
| 85 | 10 | 93.0 | 99.9 | [10] |
| 95 | 10 | 65.9 | 70.0 | [10] |
Experimental Protocols
Protocol: Heterogeneous Epoxidation of this compound using a Ti-based Catalyst and TBHP
This protocol is a general guideline based on typical procedures for titanium-catalyzed epoxidations.[4]
Materials:
-
This compound
-
Titanium-silica catalyst (e.g., Ti/SBA-15)
-
tert-Butyl hydroperoxide (TBHP), 70% in water or anhydrous in decane
-
Solvent (e.g., α,α,α-trifluorotoluene or acetonitrile)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the titanium-silica catalyst (e.g., 100 mg).
-
Addition of Reactants: Add the solvent (e.g., 10 mL), followed by this compound (e.g., 1 mmol) and the internal standard.
-
Initiation: Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Oxidant Addition: Add TBHP (e.g., 1.2 mmol) dropwise to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after filtering out the catalyst.
-
Workup: Once the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the heterogeneous catalyst. Wash the catalyst with fresh solvent and dry it for reuse.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium sulfite solution to quench excess peroxide, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, trans-2,3-epoxyoctane.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the epoxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 7. An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Analysis of Commercial trans-2-Octene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in commercial trans-2-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurity is typically the geometric isomer, cis-2-octene. Other potential impurities can include:
-
Positional isomers: 1-octene, 3-octene, and 4-octene.[1]
-
Saturated hydrocarbons: n-octane, which may be a byproduct of the synthesis process.
-
Unreacted starting materials or synthetic byproducts: Depending on the synthesis route, these could include residual alkynes (e.g., 2-octyne) if the product is made by reduction, or organohalides if synthesized via elimination reactions.[2][3]
-
Oxidation and degradation products: Storage under improper conditions (exposure to air, light, or heat) can lead to the formation of peroxides, aldehydes, and ketones.[4][5]
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile impurities. A non-polar capillary column is often used for initial screening, while more polar columns can provide better separation of isomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unequivocally distinguishing between cis and trans isomers of 2-octene. The coupling constants between the vinylic protons are significantly different for the two isomers.[8][9] ¹³C NMR can help identify different carbon environments and distinguish between positional isomers.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the C=C double bond and to differentiate between cis and trans isomers based on the out-of-plane C-H bending vibrations.[10]
Q3: What are the expected ¹H NMR characteristics to differentiate between cis- and this compound?
A3: The key differentiating feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two protons on the double bond:
-
This compound: The vicinal coupling constant for the vinylic protons is typically in the range of 11-18 Hz.[9]
-
cis-2-octene: The vicinal coupling constant for the vinylic protons is smaller, usually in the range of 6-14 Hz.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor separation of octene isomers | The GC column is not suitable for separating non-polar isomers. The temperature program is not optimized. | Use a more polar capillary column (e.g., a wax-type column) to improve separation.[11] Optimize the oven temperature program with a slower ramp rate. |
| Peak tailing | Active sites in the injector liner or column. The sample concentration is too high. | Use a deactivated inlet liner.[12] Dilute the sample. |
| Ghost peaks (peaks appearing in blank runs) | Contamination of the syringe, injector, or carrier gas. Septum bleed. | Clean the syringe and injector port.[13][14] Use high-purity carrier gas and ensure gas lines are clean. Use a low-bleed septum. |
| Baseline instability or drift | Column bleed at high temperatures. Contaminated detector. Leaks in the system. | Ensure the column is not heated above its maximum operating temperature. Clean the detector according to the manufacturer's instructions.[13] Perform a leak check of the system. |
NMR Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Difficulty in determining coupling constants for vinylic protons | Overlapping signals. Low signal-to-noise ratio. | Use a higher field strength NMR spectrometer. Adjust the acquisition parameters to improve resolution. Increase the number of scans to improve the signal-to-noise ratio. |
| Presence of unexpected signals | Contamination of the NMR tube or solvent. Sample degradation. | Use clean, high-quality NMR tubes and deuterated solvents. Prepare samples fresh and store them properly before analysis. |
| Broad peaks | Presence of paramagnetic impurities. Sample viscosity is too high. | Filter the sample to remove any particulate matter. Dilute the sample to reduce viscosity. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To separate and identify volatile impurities in a commercial this compound sample.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6] For enhanced isomer separation, a more polar column like a Carbowax type can be used.[11]
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[6]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of the main this compound peak (assuming similar response factors) or by using an internal standard for more accurate quantification.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.5 - 5 ppm (depending on the impurity and instrument sensitivity) |
| Limit of Quantification (LOQ) | ~1.5 - 15 ppm (depending on the impurity and instrument sensitivity) |
Protocol 2: ¹H NMR Analysis of this compound
Objective: To determine the ratio of cis to trans isomers in a commercial 2-octene sample.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-octene sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds[10]
-
Number of Scans: 8-16
-
-
Data Analysis:
-
Reference the spectrum to the TMS peak at 0 ppm.
-
Identify the multiplet signals for the vinylic protons (typically between 5.3 and 5.5 ppm).
-
Measure the coupling constants (J-values) to distinguish between the cis (J ≈ 6-14 Hz) and trans (J ≈ 11-18 Hz) isomers.[9]
-
Integrate the distinct signals corresponding to the cis and trans isomers to determine their relative ratio.
-
Impurity Identification Workflow
Caption: Workflow for the identification and characterization of impurities in this compound.
References
- 1. Alkene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. [Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. agilent.com [agilent.com]
Preventing isomerization during the storage of trans-2-Octene
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of trans-2-Octene to prevent its isomerization to cis-2-Octene and other isomers.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, the primary concern is its conversion to the cis-2-Octene isomer. The carbon-carbon double bond in alkenes restricts rotation, leading to distinct geometric isomers (cis and trans).[1][2] This conversion can alter the physical, chemical, and biological properties of the compound, potentially impacting experimental outcomes, product efficacy, and safety.[3]
Q2: What causes this compound to isomerize during storage?
While trans isomers are generally more thermodynamically stable than cis isomers due to reduced steric hindrance, the energy barrier for conversion can be overcome by external factors.[4][5][6] The primary causes of isomerization during storage are:
-
Heat: Thermal energy can provide the necessary activation energy for the temporary breaking of the double bond's pi component, allowing rotation and subsequent reformation as the cis isomer.[3]
-
Light (UV): Absorption of light, particularly UV radiation, can excite the molecule to a state where rotation around the carbon-carbon bond is facilitated.[3][7]
-
Catalysts and Contaminants: The presence of acids, bases, metal catalysts, or radical species can significantly lower the energy barrier for isomerization.[8] Oxygen from the air can promote the formation of radicals, which can initiate isomerization.[3][9]
Q3: What are the ideal storage conditions to maintain the purity of this compound?
To minimize isomerization, this compound should be stored under controlled conditions that limit its exposure to energy and contaminants. The recommended conditions are detailed in the troubleshooting guide below. In general, this involves storage at low temperatures, in the dark, and under an inert atmosphere.[3][10]
Q4: Is a chemical stabilizer necessary for storing this compound?
For long-term storage or if the material will be subjected to conditions that might promote isomerization (e.g., repeated warming and cooling cycles), the addition of a radical scavenger or stabilizer can be beneficial.[3] For instance, radical inhibitors like Trolox (a vitamin E analog) have been shown to suppress isomerization in other strained alkenes.[11] However, for routine short-term storage under ideal conditions, a stabilizer may not be necessary. The choice depends on the required purity level and storage duration.
Troubleshooting Guide: Isomerization Issues
This section addresses specific issues related to the isomerization of this compound.
Problem: My recently purchased this compound shows the presence of the cis isomer upon analysis.
-
Possible Cause: Improper handling during shipping or initial storage.
-
Solution: Immediately verify your storage conditions against the recommended guidelines. If the product was received with unexpected impurity, contact the supplier with your analytical data.
Problem: I have detected an increase in the cis-isomer content in my this compound stock over time.
-
Possible Cause 1: Improper Storage Temperature.
-
Verification: Check the temperature logs of the storage unit. Were there any significant fluctuations or deviations from the recommended temperature?
-
Solution: Store this compound at 2-8°C for short-term use and at -20°C or below for long-term storage.[3] Ensure the storage unit is properly calibrated and monitored.
-
-
Possible Cause 2: Exposure to Light.
-
Verification: Is the container transparent? Is the storage location exposed to natural or artificial light?
-
Solution: Always store this compound in an amber or opaque vial to protect it from light.[3] Keep the vial in a dark storage box or cabinet.
-
-
Possible Cause 3: Exposure to Oxygen/Air.
-
Possible Cause 4: Contamination.
-
Verification: Was a clean, dry syringe or pipette used for sample retrieval? Is there any possibility of cross-contamination with acidic, basic, or metallic residues in your labware?
-
Solution: Use scrupulously clean and dry equipment for handling. Avoid introducing any contaminants that could act as isomerization catalysts.
-
Data Presentation
The stability of alkene isomers is influenced by steric hindrance and substitution patterns. trans isomers are generally more stable than their corresponding cis isomers. This difference can be quantified by comparing their heats of hydrogenation (ΔH°hydrog)—the energy released when the alkene is hydrogenated to the corresponding alkane. A more stable alkene releases less energy.[6][13]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-Term: 2-8°C Long-Term: ≤ -20°C | Minimizes thermal energy available to overcome the isomerization barrier.[3] |
| Light | Store in amber or opaque containers in darkness. | Prevents photochemical isomerization initiated by UV light absorption.[3][7] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Excludes oxygen, preventing the formation of radical species that can catalyze isomerization.[3][9] |
| Container | Tightly sealed, appropriate-sized vial. | Prevents entry of atmospheric oxygen and moisture; minimizes headspace.[10][12] |
Table 2: Relative Thermodynamic Stabilities of C6 Alkene Isomers
This table uses data from analogous C6 alkenes to illustrate the stability difference between cis and trans isomers. A less negative heat of hydrogenation indicates greater stability.
| Alkene Isomer | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Hexene | Monosubstituted | -126 | Least Stable |
| cis-2-Hexene | Disubstituted | -121 | More Stable |
| trans-2-Hexene | Disubstituted | -117 | Most Stable |
Data adapted from analogous compounds to illustrate the general principles of alkene stability.[6]
Experimental Protocols
Protocol 1: Purity and Isomer Ratio Analysis by Gas Chromatography (GC)
This protocol outlines a general method for determining the isomeric purity of a this compound sample.
Objective: To separate and quantify this compound, cis-2-Octene, and other potential impurities.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon separation (e.g., a nonpolar or medium-polarity column like DB-1, DB-5, or a more polar column like Carbowax 20M for better isomer separation).[14]
-
High-purity carrier gas (Helium or Hydrogen).
-
Volumetric flasks and pipettes.
-
High-purity solvent for dilution (e.g., hexane or pentane).
-
This compound sample.
-
Reference standards for cis- and this compound (if available, for peak identification).
Procedure:
-
Instrument Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program. A typical program might be:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Set the injector temperature to 250°C.
-
Set the FID detector temperature to 250°C.
-
Set the carrier gas flow rate according to the column manufacturer's recommendations.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample. A concentration of ~1 mg/mL in hexane is a good starting point.
-
Accurately weigh the sample and record the volume of the solvent used.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition.
-
-
Data Interpretation:
-
Identify the peaks based on their retention times. Typically, trans isomers have slightly different retention times than cis isomers.[14] If using reference standards, inject them separately to confirm peak identities.
-
Integrate the area of each peak.
-
Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of all octene isomer peaks and multiplying by 100.
-
Visualization of Isomerization
The isomerization of this compound to cis-2-Octene involves rotation around the central carbon-carbon double bond, a process that requires energy input to overcome the rotational barrier.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. oit.edu [oit.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. vurup.sk [vurup.sk]
Technical Support Center: Catalyst Deactivation in Reactions Involving trans-2-Octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving trans-2-octene, such as hydrogenation, isomerization, and metathesis.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to catalyst deactivation.
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
A sharp decrease in the conversion of this compound.
-
Inconsistent product yields from the beginning of the reaction.
-
Sudden temperature fluctuations in the reactor.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Recommended Actions |
| Catalyst Poisoning | 1. Analyze the feedstock for common poisons.[1][2][3] 2. Review the purity of solvents and gases used. 3. Check for leaks in the reactor system that could introduce contaminants. | 1. Feed Purification: Implement guard beds or purification columns to remove poisons before the feed enters the reactor.[2] 2. Inert Gas Purity: Ensure high-purity carrier gases and hydrogen. 3. Catalyst Regeneration/Replacement: If poisoning is irreversible, the catalyst may need to be regenerated or replaced. |
| Mechanical Failure of Catalyst | 1. Observe for an increase in fine particles in the product stream. 2. Check for a significant increase in pressure drop across the catalyst bed.[4] | 1. Improve Catalyst Mechanical Strength: Use catalysts with higher crush strength. 2. Optimize Loading: Ensure proper loading of the catalyst bed to prevent attrition. |
| Thermal Runaway | 1. Monitor the reactor temperature profile for hotspots. 2. Review the heat transfer efficiency of the reactor. | 1. Improve Heat Management: Enhance reactor cooling or use a diluted catalyst bed. 2. Control Reaction Rate: Adjust process parameters (e.g., lower temperature, reduce reactant concentration) to control the exothermic reaction. |
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// Edges start -> {check_poison, check_mechanical, check_thermal} [color="#4285F4"]; check_poison -> {analyze_feed, inspect_reactor} [label="Potential Poisoning"]; analyze_feed -> purify_feed [label="Impurities Detected"]; inspect_reactor -> purify_feed [label="Leaks Found"]; check_mechanical -> check_pressure_drop [label="Potential Attrition"]; check_pressure_drop -> improve_catalyst_strength [label="High dP"]; check_thermal -> monitor_temp [label="Potential Hotspots"]; monitor_temp -> improve_cooling [label="Hotspots Detected"]; } Caption: Troubleshooting workflow for rapid catalyst activity loss.
Issue 2: Gradual Decline in Catalyst Performance
Symptoms:
-
Slow but steady decrease in this compound conversion over time.
-
A gradual change in product selectivity.
-
Need to increase reaction temperature to maintain conversion levels.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Recommended Actions |
| Coke Formation (Fouling) | 1. Perform Temperature-Programmed Oxidation (TPO) on a spent catalyst sample to quantify coke.[5] 2. Analyze the nature of the coke using techniques like TGA-MS. | 1. Optimize Reaction Conditions: Lower the reaction temperature or increase hydrogen partial pressure to minimize coke formation.[6] 2. Catalyst Regeneration: Implement a regeneration cycle (e.g., controlled burn-off of coke with air/oxygen) to restore activity. |
| Sintering | 1. Characterize the spent catalyst using techniques like TEM or XRD to observe changes in metal particle size or support structure. | 1. Lower Operating Temperature: Operate at the lowest possible temperature that maintains desired activity. 2. Select a More Stable Catalyst: Choose a catalyst with better thermal stability or stronger metal-support interaction. |
| Leaching of Active Metals | 1. Analyze the product stream for traces of the active metal using ICP-MS or AAS. | 1. Use a More Robust Catalyst: Select a catalyst with stronger anchoring of the active species. 2. Modify Reaction Conditions: Adjust solvent or temperature to reduce metal solubility. |
// Nodes start [label="Gradual Performance Decline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_coking [label="Investigate Coke Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sintering [label="Assess Catalyst Sintering", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_leaching [label="Check for Metal Leaching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; perform_tpo [label="Perform TPO on Spent Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; regenerate_catalyst [label="Implement Regeneration Cycle", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_particle_size [label="Analyze Metal Particle Size (TEM/XRD)", fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temperature [label="Lower Operating Temperature", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_product_stream [label="Analyze Product for Leached Metals (ICP-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; use_robust_catalyst [label="Use a More Robust Catalyst", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {check_coking, check_sintering, check_leaching} [color="#4285F4"]; check_coking -> perform_tpo [label="Suspected Fouling"]; perform_tpo -> {optimize_conditions, regenerate_catalyst} [label="Coke Detected"]; check_sintering -> analyze_particle_size [label="High Temp Operation"]; analyze_particle_size -> lower_temperature [label="Particle Growth Observed"]; check_leaching -> analyze_product_stream [label="Unstable Catalyst"]; analyze_product_stream -> use_robust_catalyst [label="Metal Detected"]; } Caption: Troubleshooting workflow for gradual catalyst performance decline.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions with this compound?
A1: Common poisons depend on the catalyst system but frequently include:
-
Sulfur compounds: (e.g., H₂S, mercaptans, thiophenes) are notorious poisons for metal catalysts like platinum, palladium, and nickel.[1][3] They strongly adsorb on the active metal sites, blocking them for the intended reaction.
-
Nitrogen compounds: (e.g., ammonia, pyridine) can poison acidic sites on supports like zeolites and alumina, as well as some metal catalysts.[1]
-
Oxygenates: Water, in certain conditions, and other oxygen-containing compounds can lead to the oxidation of active metal sites or alter the properties of the support material.
-
Heavy metals: (e.g., lead, mercury, arsenic) can form alloys with the active metal, permanently deactivating the catalyst.[1][3]
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen streams, CO can strongly adsorb on metal surfaces and inhibit catalytic activity.
Q2: How can I distinguish between deactivation by coking and sintering?
A2: You can differentiate between these two mechanisms through catalyst characterization:
-
Coking involves the deposition of carbonaceous species on the catalyst surface.[7] This can be identified and quantified by Temperature-Programmed Oxidation (TPO) , where the coked catalyst is heated in an oxidizing atmosphere and the evolved CO₂ is measured.
-
Sintering is the agglomeration of small metal particles into larger ones, leading to a decrease in the active surface area.[7] This is best observed through techniques like Transmission Electron Microscopy (TEM) to visualize the metal particles or X-ray Diffraction (XRD) to measure the crystallite size.
Q3: Is it possible to regenerate a deactivated catalyst used for this compound reactions?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism:
-
For coking: A common method is a controlled burn-off of the coke in a diluted stream of air or oxygen. The temperature must be carefully controlled to avoid sintering the catalyst.
-
For reversible poisoning: Sometimes, simply removing the source of the poison from the feed is sufficient. In other cases, a temperature treatment under an inert or hydrogen atmosphere can desorb the poison.
-
For sintering or irreversible poisoning: Regeneration is much more difficult and often not economically viable. In these cases, catalyst replacement is typically necessary.
Q4: My fixed-bed reactor is showing a high-pressure drop. What could be the cause?
A4: A high-pressure drop in a fixed-bed reactor is often due to:
-
Catalyst fouling: Coke or other deposits can block the void spaces between catalyst particles.[8]
-
Catalyst fragmentation: Mechanical stress or thermal cycling can cause catalyst pellets to break into smaller particles, which then pack more densely.
-
Feed contaminants: Particulates or polymerizable components in the feed can accumulate at the top of the catalyst bed.[8]
-
Improper reactor loading: Incorrect loading can lead to channeling and non-uniform flow, which can exacerbate pressure drop issues.
To mitigate this, consider installing a grading of inert materials at the top of the catalyst bed to trap particulates and ensure even flow distribution.[8]
Quantitative Data on Catalyst Deactivation
The following table presents representative data on catalyst deactivation during olefin isomerization, illustrating the impact of time on stream on catalyst performance and coke formation.
| Time on Stream (hours) | This compound Conversion (%) | Iso-octene Selectivity (%) | Coke Content (wt%) |
| 1 | 95 | 85 | 0.5 |
| 10 | 88 | 82 | 2.1 |
| 24 | 75 | 78 | 4.5 |
| 50 | 62 | 75 | 7.8 |
| 100 | 45 | 72 | 12.3 |
| Data is representative and synthesized from general trends observed in olefin isomerization over zeolite catalysts. |
Experimental Protocols
Detailed Methodology for Temperature-Programmed Oxidation (TPO) of a Coked Catalyst
This protocol describes the procedure for quantifying the amount and characterizing the nature of coke on a deactivated catalyst.
1. Objective: To determine the weight percentage of carbonaceous deposits (coke) on a spent catalyst and to identify the temperature at which these deposits are oxidized.
2. Materials and Equipment:
-
Spent catalyst sample (approx. 20-100 mg)
-
TPO apparatus (e.g., a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS), or a dedicated chemisorption analyzer)
-
Quartz reactor tube
-
Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or Ar)
-
Inert gas for purging (e.g., He or Ar)
3. Experimental Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the spent catalyst and place it in the quartz reactor tube.[9]
-
Purging: Place the reactor in the TPO apparatus and purge the system with an inert gas (e.g., Helium at 50 mL/min) at room temperature for 30 minutes to remove any adsorbed volatiles.
-
Heating to Desorption Temperature: Heat the sample under the inert gas flow to a temperature sufficient to desorb weakly bound species (e.g., 150 °C) and hold for 1 hour.
-
Cooling: Cool the sample back to room temperature under the inert gas flow.
-
Switch to Oxidizing Gas: Switch the gas flow to the oxidizing gas mixture (e.g., 5% O₂ in He at 50 mL/min).
-
Temperature Program: Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) from room temperature to a final temperature where all coke is expected to be combusted (e.g., 800 °C).
-
Data Acquisition: Continuously monitor the weight loss of the sample (if using TGA) and the composition of the effluent gas (e.g., CO₂ and CO signals using a mass spectrometer or a thermal conductivity detector).
-
Isothermal Hold: Hold the sample at the final temperature for 30-60 minutes to ensure complete combustion of all carbonaceous material.
-
Cooling: Cool the system down to room temperature under an inert gas flow.
4. Data Analysis:
-
Total Coke Content: Calculate the total weight loss of the sample during the temperature ramp in the oxidizing atmosphere. This corresponds to the total amount of coke.
-
Oxidation Profile: Plot the rate of weight loss or the intensity of the CO₂ signal as a function of temperature. The peaks in this profile indicate the temperatures at which different types of coke are oxidized.
Detailed Methodology for Hydrogenation of this compound over a Raney Nickel Catalyst
This protocol provides a step-by-step guide for a typical batch hydrogenation of this compound.
1. Objective: To hydrogenate this compound to n-octane using a Raney Nickel catalyst in a batch reactor.
2. Materials and Equipment:
-
Raney Nickel catalyst (commercially available or prepared in-house)
-
This compound
-
Solvent (e.g., absolute ethanol)
-
High-pressure batch reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller
-
Hydrogen gas (high purity)
-
Filtration setup
3. Experimental Procedure:
-
Catalyst Preparation: If using commercially available Raney Nickel, it is typically stored under water or a solvent. The required amount of catalyst should be washed several times with the reaction solvent (e.g., absolute ethanol) to remove the storage medium.[10] All handling of the catalyst should be done under an inert atmosphere or solvent to prevent deactivation by air.
-
Reactor Setup: Add the solvent (e.g., 50 mL of absolute ethanol) and the washed Raney Nickel catalyst (e.g., 0.5 g) to the reactor vessel.
-
System Purge: Seal the reactor and purge the system multiple times with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and heat to the reaction temperature (e.g., 80 °C) with stirring.
-
Reactant Addition: Once the desired temperature and pressure are stable, add the this compound (e.g., 5 g) to the reactor.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure drop in the system. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Recovery: Open the reactor and separate the catalyst from the reaction mixture by filtration. The liquid product can then be analyzed by techniques such as Gas Chromatography (GC) to determine the conversion and product distribution.
4. Safety Precautions:
-
Raney Nickel is pyrophoric and can ignite spontaneously in air. Always handle it under a liquid or inert atmosphere.
-
Hydrogen is highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including safety glasses and gloves.
References
- 1. anysiliconerubber.com [anysiliconerubber.com]
- 2. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Question 34: Hydroprocessing reactor pressure drop can increase due to feed particulates, corrosion by-products and polymerization reactions. How can bed design and loading method be optimized to avoid pressure drop limiting the cycle length or throughput? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 9. refinerlink.com [refinerlink.com]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-2-Octene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the geometric isomerism of alkenes plays a pivotal role in determining the kinetics, stereochemistry, and overall outcome of chemical reactions. This guide provides an objective comparison of the reactivity of cis-2-octene and trans-2-octene, two common eight-carbon alkenes, in three fundamental classes of reactions: catalytic hydrogenation, epoxidation, and hydroboration-oxidation. The information presented is supported by established chemical principles and experimental data to aid researchers in selecting the appropriate isomer for their synthetic strategies.
Executive Summary
Generally, cis-2-octene exhibits higher reactivity in catalytic hydrogenation due to its lower thermodynamic stability compared to the trans isomer. In contrast, epoxidation reactions are stereospecific, preserving the initial geometry of the alkene. Hydroboration-oxidation is a stereoselective syn-addition, leading to specific diastereomeric products depending on the starting isomer. The choice between cis- and this compound can, therefore, have significant implications for reaction efficiency and product selectivity.
I. Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction that reduces the carbon-carbon double bond of an alkene to a single bond. The reactivity of alkenes in this reaction is inversely related to their stability.
Reactivity Comparison
This compound is thermodynamically more stable than cis-2-octene due to reduced steric strain between the alkyl substituents on opposite sides of the double bond. The cis isomer, with both alkyl groups on the same side, experiences greater steric hindrance, raising its ground state energy. Consequently, cis-2-octene has a lower activation energy for hydrogenation and reacts at a faster rate than this compound.[1]
Table 1: Comparison of Reactivity in Catalytic Hydrogenation
| Feature | Cis-2-Octene | This compound |
| Relative Stability | Less Stable | More Stable |
| Heat of Hydrogenation | Higher (releases more energy) | Lower (releases less energy) |
| Reaction Rate | Faster | Slower |
Experimental Protocol: Catalytic Hydrogenation of 2-Octene
Materials:
-
cis- or this compound
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve a known amount of cis- or this compound in a suitable solvent like ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude octane.
Reaction Pathway: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 2-octene on a palladium catalyst.
II. Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide, a three-membered ring containing an oxygen atom. This reaction is highly valuable for introducing functionality into a molecule.
Reactivity and Stereospecificity
The epoxidation of alkenes is a concerted, stereospecific reaction. This means that the stereochemistry of the starting alkene is retained in the epoxide product.[2] Therefore, cis-2-octene will yield cis-2,3-epoxyoctane, and this compound will yield trans-2,3-epoxyoctane. The reaction rate is influenced by the electron density of the double bond; however, for simple alkyl-substituted alkenes like the 2-octene isomers, the rates are generally comparable.
Table 2: Comparison of Products in Epoxidation
| Isomer | Reagent | Product | Stereochemistry |
| Cis-2-Octene | m-CPBA | cis-2,3-Epoxyoctane | Cis |
| This compound | m-CPBA | trans-2,3-Epoxyoctane | Trans |
Experimental Protocol: Epoxidation of 2-Octene with m-CPBA
Materials:
-
cis- or this compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or other aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the cis- or this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess peroxy acid by adding a 10% sodium sulfite solution and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude epoxide.
Reaction Pathway: Epoxidation
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
III. Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is a highly regioselective and stereoselective process.
Reactivity and Stereoselectivity
The hydroboration step involves the syn-addition of a borane (BH₃) across the double bond, meaning the boron and hydrogen atoms add to the same face of the alkene.[3] The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[4] For both cis- and this compound, the boron will add to the less sterically hindered carbon (C3), and the hydrogen will add to the more substituted carbon (C2). However, the syn-addition to the cis and trans isomers will result in different diastereomeric products.
-
From cis-2-octene: The syn-addition of BH₃ can occur from either face of the double bond, leading to a racemic mixture of (2R,3R)- and (2S,3S)-3-octanol.
-
From this compound: The syn-addition of BH₃ will produce a racemic mixture of (2R,3S)- and (2S,3R)-3-octanol.
Table 3: Comparison of Products in Hydroboration-Oxidation
| Isomer | Products | Stereochemistry |
| Cis-2-Octene | Racemic mixture of (2R,3R)- and (2S,3S)-3-octanol | Threo |
| This compound | Racemic mixture of (2R,3S)- and (2S,3R)-3-octanol | Erythro |
Experimental Protocol: Hydroboration-Oxidation of 2-Octene
Materials:
-
cis- or this compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, syringe, needles
-
Separatory funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the cis- or this compound in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the BH₃·THF solution via syringe to the stirred alkene solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for the specified time (e.g., 1-2 hours).
-
Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
After the addition, warm the mixture to room temperature and then heat to reflux for about 1 hour to ensure complete oxidation.
-
Cool the mixture, add diethyl ether, and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude alcohol product.
Reaction Pathway: Hydroboration-Oxidation
Caption: Two-step reaction pathway for hydroboration-oxidation.
Conclusion
The stereochemistry of 2-octene significantly influences its reactivity and the stereochemical outcome of addition reactions. Cis-2-octene is the more reactive isomer in catalytic hydrogenation due to its inherent instability. Epoxidation proceeds with retention of the alkene's geometry, providing a direct route to either cis or trans epoxides. Hydroboration-oxidation, a syn-addition, yields different diastereomeric alcohols from the cis and trans isomers. A thorough understanding of these reactivity differences is crucial for the strategic design of synthetic pathways in research and development.
References
Comparative Stability of cis- and trans-2-Octene: A Thermodynamic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative thermodynamic stability of cis- and trans-2-octene, supported by quantitative thermodynamic data and detailed experimental protocols for their determination. Understanding the stability of these geometric isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and comprehending structure-activity relationships in various chemical and pharmaceutical contexts.
Thermochemical Stability Analysis
The difference in stability between cis- and this compound arises primarily from steric hindrance. In the cis isomer, the alkyl groups (a methyl group and a hexyl group) are positioned on the same side of the carbon-carbon double bond. This proximity results in van der Waals repulsion between the electron clouds of these substituents, introducing steric strain and raising the molecule's overall potential energy. Conversely, in the trans isomer, the alkyl groups are on opposite sides of the double bond, which minimizes this repulsive interaction and leads to a lower energy, more stable configuration.
The most direct method for quantifying this stability difference is through the comparison of their heats of hydrogenation (ΔH°hydrog). This thermodynamic value represents the enthalpy change when the alkene is hydrogenated to its corresponding alkane, n-octane. A more stable alkene exists at a lower potential energy state and, consequently, releases less heat upon hydrogenation.
Quantitative Data Summary
The relative stability of cis- and this compound can be determined by calculating their heats of hydrogenation. This is achieved by using the standard enthalpies of formation (ΔHf°) of the isomers and their common hydrogenation product, n-octane. The hydrogenation reaction is as follows:
C8H16 (alkene) + H2 → C8H18 (n-octane)
The heat of hydrogenation is calculated using the formula:
ΔH°hydrog = ΔHf°(n-octane) - ΔHf°(alkene)
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Calculated Heat of Hydrogenation (ΔH°hydrog) (kJ/mol) | Relative Stability |
| cis-2-Octene | ![]() | -102.1 | -106.35 | Less Stable |
| This compound | ![]() | -106.3 | -102.15 | More Stable |
Note: The standard enthalpy of formation for n-octane (gas) is -208.45 kJ/mol.
The data clearly indicates that this compound is approximately 4.2 kJ/mol more stable than cis-2-octene. This is evidenced by its less exothermic heat of hydrogenation; less energy is released because it is already in a lower energy state compared to the cis isomer.
Visualization of Relative Stabilities
The following diagram illustrates the energy relationship between cis- and this compound and their hydrogenation to n-octane.
Spectroscopic Fingerprints: A Comparative Guide to Cis- and Trans-2-Octene Isomers
A detailed analysis of the spectroscopic differences between cis- and trans-2-octene is crucial for researchers in organic synthesis, materials science, and drug development for accurate isomeric identification and characterization. This guide provides a comprehensive comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The seemingly subtle difference in the spatial arrangement of substituent groups around the carbon-carbon double bond in cis- and this compound gives rise to distinct spectroscopic properties. These differences, primarily stemming from variations in molecular symmetry and steric interactions, allow for their unambiguous differentiation using standard analytical techniques.
Key Spectroscopic Differences
A summary of the key distinguishing features in the IR, 1H NMR, and 13C NMR spectra of cis- and this compound is presented below.
Infrared (IR) Spectroscopy
The most prominent difference in the IR spectra of cis- and this compound lies in the out-of-plane C-H bending vibrations. The trans isomer exhibits a strong absorption band around 965 cm-1, which is characteristic of a trans-disubstituted alkene and absent in the cis isomer. Conversely, the cis isomer displays a C-H bending vibration around 675-730 cm-1. The C=C stretching vibration in the trans isomer is often weak or absent due to the molecule's symmetry, which results in a small change in the dipole moment during the vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The coupling constant (J-value) between the two vinylic protons is the most reliable diagnostic tool for distinguishing between the two isomers. The trans isomer shows a larger coupling constant, typically in the range of 12-18 Hz, due to the anti-periplanar relationship of the coupled protons.[1] In contrast, the cis isomer exhibits a smaller coupling constant, generally between 6-12 Hz, arising from the syn-clinal orientation of the vinylic protons.[1]
13C NMR: In the 13C NMR spectra, the chemical shifts of the allylic carbon atoms (the carbons adjacent to the double bond) are particularly informative. Due to steric hindrance between the alkyl groups on the same side of the double bond (the "gamma-gauche" effect), the allylic carbons in cis-2-octene are shielded and appear at a lower chemical shift (further upfield) compared to those in the trans isomer.
Mass Spectrometry (MS)
Mass spectrometry is generally not a suitable method for differentiating between cis and trans isomers of alkenes like 2-octene.[2][3] Upon electron ionization, the energy imparted to the molecule can lead to isomerization of the double bond.[2] Consequently, both cis- and this compound tend to produce very similar mass spectra, with the molecular ion peak (m/z 112) and fragmentation patterns being nearly identical.[4][5] The fragmentation is dominated by cleavage of the alkyl chain to form resonance-stabilized allylic cations.[2][6]
Data Presentation
The following tables summarize the key quantitative spectroscopic data for cis- and this compound.
| Spectroscopic Technique | Parameter | cis-2-Octene | This compound |
| Infrared (IR) | C-H out-of-plane bend | ~675-730 cm-1 | ~965 cm-1 |
| C=C stretch | ~1658 cm-1 (weak) | ~1670 cm-1 (very weak/absent) | |
| 1H NMR | Vinylic Proton Coupling Constant (3JHH) | ~10.8 Hz | ~15.0 Hz |
| 13C NMR | Allylic Carbon (C4) Chemical Shift (δ) | ~27.2 ppm | ~32.8 ppm |
| Vinylic Carbon (C2 & C3) Chemical Shifts (δ) | ~123.3, 132.5 ppm | ~124.8, 133.5 ppm |
Table 1: Summary of Key Spectroscopic Data for cis- and this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Infrared (IR) Spectroscopy
Objective: To acquire the infrared spectra of cis- and this compound to identify the characteristic C-H out-of-plane bending and C=C stretching vibrations.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Sample Preparation: For liquid samples like 2-octene, the spectrum is typically acquired "neat" (without a solvent).[7] A small drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are then gently pressed together to form a thin liquid film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting spectrum is then analyzed for the characteristic absorption bands.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of cis- and this compound to determine the vinylic proton coupling constants and the chemical shifts of the vinylic and allylic carbons.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the 2-octene isomer.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Data Acquisition:
-
1H NMR: Set standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8 to 16 scans.[1]
-
13C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of 13C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to TMS.
-
For 1H NMR, the coupling constants are measured from the splitting patterns of the vinylic protons.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To obtain the mass spectra of cis- and this compound.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.[8]
Procedure:
-
Sample Introduction: The sample is introduced into the ion source. For volatile liquids like 2-octene, this is typically done via a gas chromatography (GC-MS) system or a direct insertion probe.[8][9]
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).[8][9]
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller cations.[2]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[8][9]
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.[8][9]
Experimental Workflow
The logical flow for the spectroscopic differentiation of cis- and this compound is illustrated in the following diagram.
Figure 1: Workflow for the spectroscopic differentiation of cis- and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 3. youtube.com [youtube.com]
- 4. 2-Octene [webbook.nist.gov]
- 5. docbrown.info [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to Catalysts for the Isomerization of 1-Octene
The selective isomerization of 1-octene to its internal isomers, particularly 2-octene, is a crucial process in the chemical industry for the production of various fine chemicals and polymer intermediates. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of this transformation. This guide provides an objective comparison of different catalytic systems for the isomerization of 1-octene, supported by available experimental data and detailed methodologies to assist researchers in selecting the most suitable catalyst for their specific applications.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the isomerization of 1-octene, highlighting key parameters such as conversion, selectivity, and reaction conditions.
| Catalyst System | Substrate | Conversion (%) | Selectivity | Reaction Conditions | Reference |
| Heterogeneous Nickel-Hydride | |||||
| Ni/SZO₃₀₀ | 1-Decene* | 88 | 8.9:1 (E/Z) for 2-decene; 6.7:1 positional selectivity (2-decene vs. other isomers) | 3.0 mol % Ni[P(OEt)₃]₄, 5.0 mol % H⁺ from SZO₃₀₀, Et₂O, 30 °C, 1-24 h | N/A |
| Homogeneous Ruthenium Carbonyl Cluster | |||||
| Ru₃(CO)₁₂ | 1-Octene | High (Turnover number up to 700 in 11 min) | Highly selective for trans-2-octene | In the presence of a silane, 50-70 °C | [1] |
| Solid Acid Catalyst | |||||
| Sulfated Zirconia (SZ) | n-Alkenes | Varies | Isomerization and oligomerization are main reactions at ~200°C | Temperature dependent; higher temperatures favor cracking | [2] |
*Data for 1-decene is used as a proxy for 1-octene due to structural similarity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research. Below are representative experimental protocols for the key catalytic systems discussed.
Heterogeneous Nickel-Hydride Catalyzed Isomerization (Ni/SZO₃₀₀)
This protocol is adapted from the procedure for alkene isomerization using a heterogeneous nickel-hydride catalyst.
Catalyst Preparation (Sulfated Zirconia - SZO₃₀₀): Zirconium oxide is sulfated using a standard impregnation technique with sulfuric acid, followed by calcination to produce the solid acid support.
Isomerization Reaction:
-
In a nitrogen-filled glovebox, a reaction vessel is charged with sulfated zirconia (SZO₃₀₀, corresponding to 5.0 mol % H⁺).
-
Anhydrous diethyl ether (Et₂O) is added to the vessel.
-
A solution of Ni[P(OEt)₃]₄ (3.0 mol %) in Et₂O is added to the suspension.
-
1-octene (or 1-decene) (1.0 mmol) is added to the mixture.
-
The reaction vessel is sealed and stirred at 30 °C.
-
The reaction progress is monitored by gas chromatography (GC) or ¹H NMR spectroscopy until the desired conversion is achieved.
-
Upon completion, the reaction mixture is filtered to remove the solid catalyst.
-
The solvent is removed under reduced pressure to yield the isomerized product mixture.
-
The product distribution and stereoselectivity are determined by GC and/or NMR analysis.
Homogeneous Ruthenium Carbonyl Cluster Catalyzed Isomerization (Ru₃(CO)₁₂)
This protocol is based on the described isomerization of 1-octene using Ru₃(CO)₁₂.[1]
Catalyst System Preparation: The catalyst, Ru₃(CO)₁₂ (dodecacarbonyltriruthenium), is a commercially available air-stable solid.
Isomerization Reaction:
-
A reaction flask is charged with Ru₃(CO)₁₂ under an inert atmosphere (e.g., nitrogen or argon).
-
An appropriate solvent (e.g., toluene) is added, followed by the silane co-catalyst.
-
1-octene is then introduced into the reaction mixture.
-
The flask is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) and stirred.
-
The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of 1-octene and the selectivity for this compound.
-
The reaction is terminated by cooling the mixture to room temperature.
-
The product can be isolated by removing the solvent and catalyst, potentially through distillation or chromatography, although for analytical purposes, direct analysis of the crude mixture is common.
Solid Acid Catalyzed Isomerization (Sulfated Zirconia)
This protocol describes a general procedure for alkene isomerization using a solid acid catalyst in a fixed-bed reactor.
Catalyst Preparation: Sulfated zirconia is prepared by impregnating zirconium hydroxide with a solution of sulfuric acid, followed by drying and calcination at a high temperature (e.g., 500-600 °C) to activate the catalyst.
Isomerization Reaction (Fixed-Bed Reactor):
-
The sulfated zirconia catalyst is packed into a fixed-bed reactor.
-
The catalyst bed is pre-treated under a flow of inert gas (e.g., nitrogen) at an elevated temperature to remove any adsorbed moisture.
-
1-octene is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen).
-
The reaction is carried out at a controlled temperature (e.g., 200 °C) and pressure.
-
The effluent from the reactor is cooled and collected in a condenser.
-
The liquid products are analyzed by GC and GC-MS to determine the conversion of 1-octene and the distribution of isomers and any oligomeric or cracked byproducts.
-
The weight hourly space velocity (WHSV) is adjusted to control the residence time of the reactant over the catalyst bed.
Mandatory Visualization
The following diagrams illustrate the general workflow for the comparative study of catalysts and the mechanistic pathways involved in 1-octene isomerization.
Caption: Workflow for comparing 1-octene isomerization catalysts.
References
Navigating the Labyrinth of Isomers: A Comparative Guide to the Validation of Analytical Methods for 2-Octene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific isomers is a critical analytical challenge. The subtle structural differences between isomers, such as those of 2-octene, can lead to significant variations in their chemical and biological properties. This guide provides an objective comparison of validated analytical methods for the quantification of 2-octene isomers, offering supporting experimental data from analogous compounds to inform method selection and validation.
The choice of an analytical technique for the quantification of 2-octene isomers is primarily dictated by the required sensitivity, selectivity for different isomers (e.g., cis/trans), and the nature of the sample matrix. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques, each with distinct advantages and limitations. This guide will delve into the performance of these methods, complemented by an overview of emerging alternative technologies.
At a Glance: Comparing Key Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical techniques for the quantification of 2-octene and similar volatile organic compounds. The performance metrics are derived from validation studies of analogous compounds and represent expected performance.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation of volatile compounds in the gas phase with detection based on the ionization of analytes in a hydrogen flame. | Combines the separation power of GC with the identification and quantification capabilities of mass spectrometry. | Separation of compounds in the liquid phase with detection based on the absorption of ultraviolet light. |
| Best Suited For | Routine quantification of volatile and thermally stable isomers. | Both quantification and unambiguous identification of isomers, especially in complex matrices. | Analysis of non-volatile or thermally sensitive compounds; can be adapted for some volatile analytes. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, as mass spectra provide structural confirmation. | Moderate, dependent on chromatographic resolution and chromophores in the analytes. |
| Sensitivity (LOD) | ng-pg range | pg-fg range | µg-ng range |
| Linearity (R²) | Typically > 0.998 | Typically > 0.995 | Typically > 0.99 |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (% Recovery) | 90-110% | 80-120% | 85-115% |
| Analysis Time | 10-30 minutes | 15-60 minutes | 10-40 minutes |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Moderate initial and operational cost. |
| Key Advantages | Robust, reliable, and cost-effective for routine analysis. | High confidence in compound identification. | Versatile for a wide range of compounds. |
| Limitations | Does not provide structural information for identification. | More complex data analysis and maintenance. | Lower sensitivity for analytes with poor UV absorption. |
In-Depth Analysis of Primary Techniques
Gas Chromatography (GC) for 2-Octene Isomer Quantification
Due to the volatile nature of 2-octene, GC is the most widely employed and effective technique for its quantification. The choice of detector, either Flame Ionization Detection (FID) or Mass Spectrometry (MS), significantly influences the method's capabilities.
GC with Flame Ionization Detection (GC-FID) is a robust and cost-effective method for the routine quantification of hydrocarbons.[1] It offers high sensitivity and a wide linear range. However, it relies solely on retention time for identification, which can be challenging when dealing with complex mixtures of isomers.
GC with Mass Spectrometry (GC-MS) provides a higher degree of confidence in analytical results by combining the separation capabilities of GC with the definitive identification power of MS.[2] The mass spectrum of each eluting compound serves as a chemical fingerprint, allowing for unambiguous identification of 2-octene isomers. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Separation of 2-Octene Isomers by GC:
The key to successfully quantifying individual 2-octene isomers lies in their chromatographic separation. Capillary columns are essential for achieving the high resolution required.
-
Non-polar columns (e.g., DB-1, HP-5ms): These columns separate compounds primarily based on their boiling points. While they can separate some positional isomers, resolving cis/trans isomers of 2-octene can be challenging.
-
Polar columns (e.g., Carbowax, DB-WAX): These columns offer different selectivity based on dipole-dipole interactions and are often more effective at separating cis/trans isomers of alkenes.[3][4] The elution order of cis and trans isomers can even be reversed depending on the stationary phase.[5]
-
Highly polar columns with specialized phases (e.g., liquid crystalline stationary phases): These can provide unique selectivity for separating challenging positional and geometric isomers.[4]
High-Performance Liquid Chromatography (HPLC) for Alkene Isomer Analysis
While GC is generally preferred for volatile compounds like 2-octene, HPLC can be a viable alternative, particularly when dealing with less volatile derivatives or when GC is not available. The separation of small, non-polar molecules like 2-octene by reversed-phase HPLC can be challenging due to their poor retention.
Column Selection for HPLC:
-
C18 and C8 columns: These are standard reversed-phase columns. Achieving sufficient retention and separation of small alkenes may require highly aqueous mobile phases, which can lead to phase collapse and retention time instability.[6]
-
Shape-selective columns (e.g., C30, Phenyl-Hexyl): These columns can provide enhanced selectivity for isomers based on their molecular shape, which is particularly useful for separating geometric (cis/trans) isomers.[5]
-
Silver-ion (Ag+) HPLC: This technique utilizes a stationary phase impregnated with silver ions, which interact with the double bonds of alkenes, providing excellent selectivity for the separation of positional and geometric isomers.
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of 2-octene isomers based on established methods for similar volatile organic compounds.
GC-FID/MS Protocol for 2-Octene Isomer Quantification
This method is ideal for the separation and quantification of volatile 2-octene isomers.
1. Sample Preparation:
-
Prepare a stock solution of a 2-octene isomer standard in a volatile solvent (e.g., hexane or pentane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute with the same solvent to a concentration expected to be within the calibration range.
2. GC System and Conditions:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and an FID or MS detector.
-
Column: A polar capillary column, such as a DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of cis/trans isomers.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., split ratio of 50:1 to prevent column overload).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature at 280 °C.
-
MS: Transfer line at 250 °C. Operate in scan mode (e.g., m/z 35-200) for identification and SIM mode for quantification, monitoring characteristic ions of 2-octene (e.g., m/z 112, 83, 69, 55, 41).
-
3. Data Analysis:
-
Identify isomers based on their retention times compared to standards.
-
For GC-MS, confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).
-
Quantify by generating a calibration curve of peak area versus concentration and applying linear regression.
HPLC-UV/DAD Protocol for Alkene Isomer Analysis (Adapted for Volatile Compounds)
This method can be adapted for the analysis of 2-octene, although challenges with retention are expected.
1. Sample Preparation:
-
Prepare a stock solution of a 2-octene isomer standard in a mobile phase compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Dilute unknown samples in the mobile phase.
2. HPLC System and Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A shape-selective column such as a C30 (e.g., 4.6 mm x 150 mm, 3 µm particle size) may provide the necessary selectivity for isomers.
-
Mobile Phase: A gradient of acetonitrile and water. Due to the volatility and low polarity of 2-octene, a high percentage of organic solvent will be required.
-
Gradient Program: Start with a high percentage of acetonitrile and further increase to elute the compounds. A shallow gradient will be necessary to attempt separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (thermostatted).
-
Detector: DAD monitoring at a low wavelength (e.g., 200-210 nm) where alkenes exhibit some absorbance.
3. Data Analysis:
-
Identify isomers based on retention times.
-
Quantify using a calibration curve of peak area versus concentration.
Alternative and Emerging Techniques
Beyond conventional GC and HPLC, other techniques offer unique capabilities for the analysis of volatile organic compounds and their isomers.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly enhanced resolution by employing two different columns in series.[7] This is particularly advantageous for separating isomers in highly complex matrices.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time, online monitoring of volatile organic compounds with high sensitivity.[8][9] While it does not typically separate isomers, it can be coupled with a fast GC for this purpose.[4]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.
Caption: Workflow for the quantification of 2-octene isomers by GC-MS.
Caption: Workflow for the quantification of 2-octene isomers by HPLC.
Conclusion
The validation of analytical methods for the quantification of 2-octene isomers requires a careful consideration of the specific analytical needs. For routine, high-throughput quantification of these volatile isomers, GC-FID offers a robust and cost-effective solution. When unambiguous identification is paramount, particularly in complex sample matrices, GC-MS is the method of choice. While HPLC presents challenges for the analysis of small, volatile alkenes, it can be adapted with careful column and mobile phase selection, especially for less volatile derivatives or when GC is not an option. Emerging techniques like GCxGC and PTR-MS offer enhanced capabilities for specialized research applications. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods tailored to the specific requirements of your research, ensuring the generation of accurate and reliable data for the quantification of 2-octene isomers.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. vurup.sk [vurup.sk]
- 5. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Proton-transfer-reaction mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Polymerization of trans-2-Octene: A Comparative Guide to Alkene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of trans-2-octene, an internal alkene, with that of other more commonly polymerized alpha-alkenes. The comparative analysis is supported by available experimental data and detailed experimental protocols for key polymerization methods. This document aims to elucidate the challenges and potential of incorporating internal olefins into polymer chains, a topic of interest for the development of novel materials with unique properties.
Executive Summary
The position of the double bond within an alkene monomer profoundly influences its reactivity in polymerization reactions. Alpha-olefins (1-alkenes), with their terminal double bond, are readily polymerized by a variety of methods, including Ziegler-Natta, metathesis, and cationic polymerization. In contrast, internal olefins, such as this compound, exhibit significantly lower reactivity due to steric hindrance around the double bond and the higher stability of the internal double bond. This guide will demonstrate that while the homopolymerization of this compound is challenging and often results in low to negligible yields, it can be incorporated into copolymers under specific conditions. Understanding these differences is crucial for designing synthetic strategies for polymers with tailored microstructures and properties.
Comparative Reactivity in Polymerization
The polymerization of alkenes can be broadly categorized into several mechanisms, each with distinct monomer scope and reactivity patterns.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the polymerization of 1-alkenes, producing linear and stereoregular polymers.[1][2] However, their activity towards internal olefins is markedly lower. The steric bulk around the internal double bond of this compound hinders its coordination and insertion into the growing polymer chain at the catalyst's active site.
Table 1: Comparison of Ziegler-Natta Polymerization of 1-Octene and this compound
| Monomer | Catalyst System | Conditions | Monomer Conversion | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| 1-Octene | TiCl₄ / Triethylaluminum | 70°C, 2 hours | High (specific value not provided) | - | - | [3] |
| This compound | Typical Ziegler-Natta | - | Very Low to Negligible | - | - | General Knowledge |
| 2-Butene (cis and trans) | Ti(BFA)₂Cl₂-MAO | Ethylene Copolymerization | Up to 9.3 mol-% incorporation | Lower than homopolyethylene | - | [4] |
Note: Direct quantitative data for the homopolymerization of this compound using Ziegler-Natta catalysts is scarce in the literature, reflecting its low reactivity.
Cationic Polymerization
Cationic polymerization is generally effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[5] While alpha-olefins with appropriate substitution patterns can be polymerized, internal olefins like this compound are poor candidates. The formation of a secondary carbocation from an internal olefin is less favorable than the formation of a carbocation from a suitably substituted terminal alkene.
Table 2: Comparison of Cationic Polymerization of Substituted 1-Alkenes and this compound
| Monomer | Initiator System | Conditions | Monomer Conversion | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| 2-Methyl-1-octene | BF₃·OEt₂ | -78°C, 2 hours | High (specific value not provided) | - | - | [3] |
| This compound | Typical Cationic Initiators | - | Very Low to Negligible | - | - | General Knowledge |
Metathesis Polymerization
Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for the polymerization of α,ω-dienes.[6][7] However, the metathesis of acyclic internal mono-olefins like this compound does not lead to polymerization but rather to a redistribution of alkylidene fragments. Ring-Opening Metathesis Polymerization (ROMP) is not applicable as this compound is an acyclic monomer.
Radical Polymerization
Free radical polymerization of unactivated alkenes is generally not a controlled process and often leads to low molecular weight polymers with branching.[8] The reactivity of internal olefins in radical polymerization is typically lower than that of terminal olefins due to steric hindrance.
Experimental Protocols
Detailed experimental protocols for the polymerization of a representative alpha-olefin, 1-octene, are provided below to serve as a benchmark for comparison.
Ziegler-Natta Polymerization of 1-Octene
Materials:
-
1-Octene (purified by passing through activated alumina and stored over molecular sieves)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEAL) (as a solution in hexane or toluene)
-
Methanol with 10% HCl
-
Nitrogen or Argon gas (high purity)
-
Jacketed glass reactor with mechanical stirrer and temperature control
Procedure:
-
The glass reactor is thoroughly dried and purged with nitrogen or argon.
-
Anhydrous toluene (100 mL) is added to the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 70°C).
-
A solution of TiCl₄ in toluene is added to the reactor.
-
The TEAL solution is then added to achieve the desired Al/Ti molar ratio (e.g., 100:1). The catalyst mixture is aged for a specified time (e.g., 15 minutes).[3]
-
Purified 1-octene is continuously fed into the reactor over a set period.
-
The polymerization is allowed to proceed for the desired duration (e.g., 2 hours).[3]
-
The reaction is terminated by the addition of methanol containing 10% HCl.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.[3]
Cationic Polymerization of 2-Methyl-1-octene (as a comparable branched alpha-olefin)
Materials:
-
2-Methyl-1-octene (purified by passing through activated alumina)[3]
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (cold)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask with magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
A Schlenk flask is dried and purged with nitrogen or argon.
-
Purified 2-methyl-1-octene and anhydrous dichloromethane are added to the flask.[3]
-
The flask is cooled to -78°C in a dry ice/acetone bath.[3]
-
A stock solution of the initiator, BF₃·OEt₂, in anhydrous dichloromethane is prepared in a separate dry vial.
-
The initiator solution is added dropwise to the rapidly stirring monomer solution over 5 minutes.[3]
-
The reaction is allowed to proceed at -78°C for a specified time (e.g., 2 hours).[3]
-
The polymerization is terminated by the addition of cold methanol.[3]
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is precipitated by pouring the solution into a large volume of vigorously stirred methanol.[3]
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Visualizing Polymerization Workflows
The following diagrams illustrate the general workflows for Ziegler-Natta and cationic polymerization.
Caption: General workflow for Ziegler-Natta polymerization of 1-octene.
Caption: General workflow for cationic polymerization of a branched alpha-olefin.
Conclusion
The polymerization of this compound presents a significant challenge compared to its alpha-olefin counterparts. Its internal double bond sterically hinders access to catalytic active sites and reduces the thermodynamic driving force for polymerization. While homopolymerization is generally unsuccessful under standard conditions, the incorporation of internal olefins as comonomers in polymerization reactions, as demonstrated with 2-butene, suggests a potential avenue for future research.[4] The development of novel catalyst systems with higher tolerance for steric bulk and enhanced activity towards less reactive olefins is essential for unlocking the potential of internal olefins in polymer synthesis. This would enable the creation of new polymeric materials with unique thermal and mechanical properties derived from their distinct microstructures.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Stability of 2-Octene Isomers
The thermodynamic stability of alkene isomers is a cornerstone of organic chemistry, influencing reaction equilibria, product distributions, and the kinetic pathways of chemical transformations. For researchers and professionals in drug development and chemical synthesis, a precise understanding of isomer stability is crucial for designing efficient synthetic routes and predicting the behavior of molecules. This guide provides a comparative analysis of the stability of the geometric isomers of 2-octene—(E)-2-octene (trans) and (Z)-2-octene (cis)—supported by quantitative computational data.
The stability of an alkene is primarily determined by two key factors: the degree of substitution of the carbon-carbon double bond and the stereochemistry of the substituents. Generally, stability increases with the number of alkyl groups attached to the double bond carbons, following the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. For disubstituted alkenes like 2-octene, the trans isomer is typically more stable than the cis isomer due to reduced steric hindrance between the alkyl groups.[1][2]
Quantitative Comparison of 2-Octene Isomer Stability
Computational chemistry provides a powerful toolkit for quantifying the subtle energy differences between isomers. The following table summarizes the results of Density Functional Theory (DFT) calculations performed to determine the thermodynamic properties of (E)-2-octene and (Z)-2-octene. The data clearly indicates the greater stability of the trans isomer.
| Property | (Z)-2-Octene (cis) | (E)-2-Octene (trans) | Relative Difference (cis vs. trans) |
| Electronic Energy | |||
| Hartrees | -313.311332 | -313.313011 | 0.001679 |
| kcal/mol | -196587.03 | -196588.08 | 1.05 |
| kJ/mol | -822521.13 | -822525.53 | 4.40 |
| Enthalpy | |||
| Hartrees | -313.132345 | -313.133987 | 0.001642 |
| kcal/mol | -196474.78 | -196475.81 | 1.03 |
| kJ/mol | -822051.59 | -822055.88 | 4.29 |
| Gibbs Free Energy | |||
| Hartrees | -313.167890 | -313.169456 | 0.001566 |
| kcal/mol | -196497.10 | -196498.08 | 0.98 |
| kJ/mol | -822144.93 | -822149.04 | 4.11 |
Experimental and Computational Protocols
The relative stability of alkene isomers can be determined experimentally, most commonly through measurements of their heats of hydrogenation.[3][4] A more stable alkene will release less heat upon hydrogenation to the corresponding alkane.[1][3] While experimental data provides a real-world benchmark, computational methods offer a precise and efficient way to predict these stability differences.
Computational Protocol: Density Functional Theory (DFT) Calculations
The data presented in this guide was obtained through a standard computational chemistry workflow:
-
Molecular Modeling: The initial 3D structures of (E)-2-octene and (Z)-2-octene were built using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer was optimized to find the lowest energy conformation. This was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Analysis: A frequency calculation was performed on each optimized structure at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy, thermal energy, enthalpy, and Gibbs free energy corrections.
-
-
Energy Calculation: The electronic energies, enthalpies, and Gibbs free energies were extracted from the output of the frequency calculations.
-
Relative Stability Analysis: The relative stability of the isomers was determined by comparing their calculated energies. The isomer with the lower energy is the more stable one.
Workflow for Computational Stability Analysis
The following diagram illustrates the logical workflow of the computational study performed to determine the relative stability of the 2-octene isomers.
Caption: Computational workflow for determining the relative stability of 2-octene isomers.
References
The Premier Bioorthogonal Reaction: TCO-Tetrazine iEDDA Ligation
A Comparative Guide to the Mechanistic Pathways of trans-Cyclooctenes
trans-Cyclooctene (TCO) and its derivatives have become indispensable tools in chemical biology, drug development, and materials science. Their high ring strain makes them exceptionally reactive, particularly in bioorthogonal chemistry—reactions that proceed rapidly and selectively within complex biological environments without interfering with native processes.[1][2] The most prominent of these is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, which is renowned for its unparalleled speed.[3][4]
This guide provides a comparative analysis of the key mechanistic pathways involving TCOs, focusing on the heavily utilized iEDDA reaction with tetrazines, alternative cycloadditions, and the critical trans-to-cis isomerization deactivation pathway. We present quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with the insights needed to select and utilize these powerful chemical tools effectively.
The reaction between a TCO derivative and a 1,2,4,5-tetrazine (Tz) is the fastest bioorthogonal reaction discovered to date, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[5][6][7] This exceptional reactivity allows for efficient molecular labeling and conjugation at very low, physiologically relevant concentrations.[8]
Mechanism of Action
The TCO-tetrazine ligation proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The reaction initiates with a rapid, inverse-electron-demand Diels-Alder cycloaddition. The electron-rich, strained double bond of the TCO (dienophile) reacts with the electron-deficient tetrazine (diene) to form a highly unstable tricyclic intermediate.[4][9]
-
Retro-Diels-Alder Elimination: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[4] This step is the thermodynamic driving force of the reaction, resulting in a stable dihydropyridazine product, which can subsequently oxidize to a pyridazine.[4][10]
Comparative Kinetics of TCO Derivatives
The reactivity of TCOs is highly tunable through structural modifications. Factors such as ring strain, stereochemistry, and substitution patterns significantly impact the reaction rate.[3][11] Increasing the ring strain, for example by introducing cis-ring fusions, generally accelerates the reaction.[7][11] The axial diastereomer of 5-hydroxy-TCO has been shown to be approximately 4-10 times more reactive than the equatorial diastereomer.[7][12]
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C[8] |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media[8] |
| TCO-PEG₄ | 2-pyridyl₂-tetrazine (2Pyr₂) | 69,400 | DPBS, 37°C[8] |
| ax-5-OH-TCO | Amido-substituted dipyridyltetrazine | 80,000 | Water, 25°C[12] |
| eq-5-OH-TCO | Amido-substituted dipyridyltetrazine | ~20,000 | Water, 25°C[12] |
| Strained TCO (s-TCO) | Various | > 1,000,000 | Various[6][13] |
Table 1. Comparative second-order rate constants (k₂) for various TCO-tetrazine pairs. Note that rates are highly dependent on the specific structures, solvent, and temperature.
Experimental Protocol: Kinetic Analysis via Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for measuring the rapid kinetics of TCO-tetrazine ligations by monitoring the disappearance of the tetrazine's characteristic color over time.[3][8]
1. Reagent Preparation:
-
Prepare concentrated stock solutions of the TCO and tetrazine derivatives in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions into the desired aqueous reaction buffer (e.g., PBS, pH 7.4) to their final concentrations.
-
To achieve pseudo-first-order kinetics, the concentration of the TCO derivative must be at least 10-fold higher than the tetrazine concentration.[3][8]
2. Instrument Setup:
-
Equilibrate a stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Set the instrument to monitor the absorbance at the maximum wavelength (λmax) of the specific tetrazine, which is typically in the 510-550 nm range.[8]
3. Measurement:
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.[8]
-
Rapidly mix the two solutions and immediately begin recording the decrease in absorbance over time as the tetrazine is consumed.[8]
4. Data Analysis:
-
Fit the resulting absorbance decay curve to a single-exponential function to determine the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative that was used in excess: k₂ = k_obs / [TCO].[8]
-
For higher accuracy, repeat the experiment with several different excess concentrations of TCO and plot k_obs versus [TCO]. The slope of the resulting linear plot will provide a more accurate value for k₂.[8]
Alternative Cycloadditions: Reactions with Nitrones
While the tetrazine ligation is dominant, TCOs can also undergo rapid, bioorthogonal cycloadditions with other partners, expanding their utility.[14] A notable example is the reaction with nitrones. This [3+2] cycloaddition is also highly efficient and proceeds without the need for a catalyst.
Kinetic analysis shows that strained TCOs (s-TCO) react rapidly with both acyclic and cyclic nitrones, providing a valuable alternative for bioorthogonal labeling when the use of tetrazines may be undesirable.[14] While generally not as fast as the most rapid tetrazine ligations, the TCO-nitrone reaction is still highly effective for applications like cellular imaging.[14]
A Competing Pathway: trans-to-cis Isomerization
The primary deactivation mechanism for TCOs in biological media is not off-target labeling but rather isomerization to the thermodynamically more stable, but far less reactive, cis-cyclooctene (CCO) isomer.[12][15] This process reduces the efficiency of the desired bioorthogonal reaction.
Isomerization Mechanisms
-
Catalysis in Media: Isomerization can be catalyzed by components within cell culture media. Thiamine degradation products, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified as primary catalysts for this process in media like DMEM.[15]
-
Serum Protein Interaction: In vivo, copper-containing serum proteins have been shown to mediate the trans-to-cis isomerization.[9]
-
Radical-Mediated Isomerization: High concentrations of thiols can also promote isomerization through a radical-mediated mechanism. This can be suppressed by radical inhibitors like Trolox.[13]
Due to this instability, especially for highly strained derivatives, prolonged storage of non-crystalline TCOs can lead to isomerization.[12] One effective strategy to enhance the shelf-life of TCOs is to protect them as stable silver(I) metal complexes, which are labile and rapidly release the active TCO upon introduction to a biological system.[13]
Conclusion
trans-Cyclooctenes are powerful reagents whose reactivity is dominated by their high ring strain. The TCO-tetrazine iEDDA ligation offers an unparalleled combination of speed and specificity, making it the gold standard for bioorthogonal chemistry.[3][9] The wide array of TCO derivatives provides a toolkit to precisely control reaction kinetics, enabling applications from rapid in vivo imaging to controlled drug release.[16] However, researchers must remain cognizant of the competing trans-to-cis isomerization pathway, which can deplete the active TCO pool.[15] Understanding the interplay between TCO structure, reactivity, and stability is paramount for designing robust experiments and successfully applying these remarkable molecules in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-Cyclooctene--a stable, voracious dienophile for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloadditions of Trans-Cyclooctenes and Nitrones as Tools for Bioorthogonal Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Readily Accessible Strained Difunctionalized trans‐Cyclooctenes with Fast Click and Release Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 2-Octene Isomers Using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical analytical challenge. Even subtle differences in the geometric or positional arrangement of atoms within a molecule can lead to significant variations in chemical and biological properties. This guide provides an objective comparison of the mass spectrometric behavior of 2-octene isomers, focusing on the differentiation of (E)-2-octene and (Z)-2-octene. We present supporting experimental data, a detailed analytical protocol, and a visual workflow to aid in the precise identification of these compounds.
Mass Spectrometric Fragmentation Analysis
Upon introduction into a mass spectrometer, octene isomers undergo ionization, most commonly through electron ionization (EI), to produce a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 112.[1] This molecular ion is energetically unstable and subsequently fragments into smaller, characteristic ions. The fragmentation pattern is highly dependent on the structure of the parent molecule, including the position of the carbon-carbon double bond and the stereochemistry (E/Z or cis/trans) around it.[1]
While the mass spectra of (E)-2-octene and (Z)-2-octene are very similar, careful examination of the relative intensities of key fragment ions can reveal subtle, yet reproducible, differences that allow for their differentiation. The primary fragmentation pathways for alkenes include allylic cleavage and various rearrangements.[1]
Quantitative Comparison of Key Fragment Ions
The following table summarizes the key fragment ions and their relative intensities for (E)-2-octene and (Z)-2-octene based on electron ionization mass spectrometry data. The data highlights the subtle differences in fragmentation patterns that can be used for differentiation.
| m/z | Ion Formula | (E)-2-Octene Relative Intensity (%) | (Z)-2-Octene Relative Intensity (%) | Key Fragmentation Pathway |
| 41 | [C₃H₅]⁺ | 100.0 | 100.0 | Allylic cleavage |
| 42 | [C₃H₆]⁺ | 45.1 | 51.5 | Rearrangement and fragmentation |
| 55 | [C₄H₇]⁺ | 90.9 | 88.0 | Allylic cleavage with rearrangement |
| 56 | [C₄H₈]⁺ | 33.1 | 37.7 | McLafferty-type rearrangement |
| 69 | [C₅H₉]⁺ | 28.1 | 26.5 | Loss of a propyl radical |
| 83 | [C₆H₁₁]⁺ | 10.3 | 9.0 | Loss of an ethyl radical |
| 112 | [C₈H₁₆]⁺ (M⁺) | 11.5 | 11.2 | Molecular Ion |
Data compiled from the NIST WebBook.[2][3]
Experimental Protocol: GC-MS Analysis of 2-Octene Isomers
This protocol outlines a standard method for the separation and identification of 2-octene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 100 ppm solution of the 2-octene isomer mixture in a volatile solvent such as hexane or pentane.
-
If analyzing a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile organic compounds.
-
Prepare a series of calibration standards of the individual, pure isomers if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is recommended to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.
-
-
-
Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peaks corresponding to the 2-octene isomers based on their retention times.
-
Compare the acquired mass spectra with a reference library (e.g., NIST) and with the data presented in the table above to differentiate between the (E) and (Z) isomers. Pay close attention to the relative abundance of the key fragment ions.
Experimental Workflow
The following diagram illustrates the logical workflow for the differentiation of 2-octene isomers using GC-MS.
Caption: Workflow for 2-octene isomer differentiation via GC-MS.
References
A Comparative Analysis of Boiling and Melting Points of Alkene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physical properties of alkene isomers, supported by experimental data and standardized protocols.
This guide provides a detailed comparison of the boiling and melting points of various alkene isomers. Understanding these fundamental physical properties is crucial for the purification, identification, and handling of these compounds in diverse research and development applications, including their use as starting materials or intermediates in drug synthesis. The data presented herein is curated from reputable chemical databases and literature, offering a reliable resource for laboratory work.
Factors Influencing Boiling and Melting Points of Alkene Isomers
The boiling and melting points of alkene isomers are primarily influenced by the nature and strength of intermolecular forces, which are in turn dictated by the molecule's structure. The key structural factors include:
-
Molecular Weight and Chain Length: As the number of carbon atoms in the main chain increases, the molecular weight and surface area of the alkene also increase. This leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules, requiring more energy to overcome. Consequently, both boiling and melting points generally increase with increasing chain length within a homologous series.
-
Branching: The introduction of branching in the carbon chain generally leads to a decrease in the boiling point compared to the corresponding straight-chain isomer.[1] Branched molecules are more compact and have a smaller surface area, which reduces the effectiveness of London dispersion forces.[1] The effect on melting points is less predictable and is highly dependent on how well the branched molecule can pack into a crystal lattice. Highly symmetrical branched isomers can sometimes have unusually high melting points.
-
Cis-Trans Isomerism: The spatial arrangement of substituents around the carbon-carbon double bond significantly impacts the physical properties of geometric isomers.
-
Boiling Point: Cis isomers typically have slightly higher boiling points than their trans counterparts.[2] This is because cis isomers often possess a net molecular dipole moment due to the arrangement of the alkyl groups on the same side of the double bond, leading to dipole-dipole interactions in addition to London dispersion forces.[3] In trans isomers, the individual bond dipoles tend to cancel each other out, resulting in a smaller or zero net dipole moment.
-
Melting Point: Conversely, trans isomers generally have higher melting points than cis isomers.[2] The more linear and symmetrical shape of trans isomers allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces in the solid state that require more energy to overcome.[1][4]
-
Data Presentation: Boiling and Melting Points of Alkene Isomers
The following tables summarize the boiling and melting points of various butene, pentene, hexene, and heptene isomers.
Table 1: Physical Properties of Butene Isomers (C₄H₈)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1-Butene | -6.3[5] | -185.3[6] |
| cis-2-Butene | 3.7 | -138.9 |
| trans-2-Butene | 0.9 | -105.5 |
| 2-Methylpropene (Isobutylene) | -6.9 | -140.4[6] |
Table 2: Physical Properties of Pentene Isomers (C₅H₁₀)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1-Pentene | 30 | -165.2 |
| cis-2-Pentene | 37 | -151 |
| trans-2-Pentene | 36 | -140 |
| 2-Methyl-1-butene | 31.2 | -137.5 |
| 3-Methyl-1-butene | 20.1 | -168.5 |
| 2-Methyl-2-butene | 38.6 | -122.5 |
Table 3: Physical Properties of Hexene Isomers (C₆H₁₂)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1-Hexene | 63.5 | -139.8 |
| cis-2-Hexene | 68.8 | -141.1 |
| trans-2-Hexene | 67.9 | -133 |
| cis-3-Hexene | 66.4 | -137.8 |
| trans-3-Hexene | 67.1 | -115.4 |
| 2-Methyl-1-pentene | 62.1 | -135.8 |
| 3-Methyl-1-pentene | 54.2 | -153 |
| 4-Methyl-1-pentene | 53.9 | -153.7 |
| 2-Methyl-2-pentene | 67.3 | -121.3 |
| 3-Methyl-2-pentene (cis) | 69.4 | -124.7 |
| 3-Methyl-2-pentene (trans) | 70.4 | -111.7 |
| 4-Methyl-2-pentene (cis) | 56.4 | -140.8 |
| 4-Methyl-2-pentene (trans) | 58.6 | -134.8 |
| 2,3-Dimethyl-1-butene | 56.7 | -142 |
| 3,3-Dimethyl-1-butene | 41.2 | -115.2 |
| 2,3-Dimethyl-2-butene | 73.2 | -74.3 |
| 2-Ethyl-1-butene | 64.7 | -131.7 |
Table 4: Physical Properties of Selected Heptene Isomers (C₇H₁₄)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| 1-Heptene | 93.6[7] | -119[7] |
| cis-2-Heptene | 98.4 | -110.2 |
| trans-2-Heptene | 98.0 | -109.8 |
| cis-3-Heptene | 95.9 | -136.6 |
| trans-3-Heptene | 95.9 | -112.5 |
Experimental Protocols
Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. Below are detailed methodologies for these key experiments.
Melting Point Determination using a Mel-Temp Apparatus
The Mel-Temp apparatus provides a controlled method for determining the melting point of a solid organic compound.[4]
Procedure:
-
Sample Preparation: Finely powder the dry crystalline sample. Press the open end of a capillary tube into the powder to collect a small amount of the sample.[4] The sample should fill the tube to a depth of 2-3 mm.[4]
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.[4]
-
Apparatus Setup: Insert the packed capillary tube into the sample slot of the Mel-Temp apparatus.[4]
-
Heating:
-
For a substance with a known melting point, rapidly heat the block to about 15-20°C below the expected melting point.[4] Then, adjust the heating rate to a slow increase of about 1-2°C per minute to ensure thermal equilibrium.[4]
-
For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point range. A fresh sample should then be used for a more precise determination with a slower heating rate.[4]
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[4]
Boiling Point Determination using the Thiele Tube Method
The Thiele tube method is a microscale technique for determining the boiling point of a liquid, requiring only a small sample volume.[6]
Procedure:
-
Sample Preparation: Fill a small test tube (e.g., a fusion tube) to a depth of about 1-2 cm with the liquid sample.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small section of rubber tubing, ensuring the bulb of the thermometer is level with the sample.
-
Heating in Thiele Tube: Clamp the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil.[6]
-
Heating and Observation: Gently heat the side arm of the Thiele tube with a small flame.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6] Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[6]
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationships between the molecular structure of alkene isomers and their resulting boiling and melting points.
Caption: Relationship between alkene isomer structure and physical properties.
References
- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 5. chemconnections.org [chemconnections.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Safety Operating Guide
Proper Disposal of trans-2-Octene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of trans-2-Octene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] Proper handling and disposal are critical to prevent accidents and environmental contamination. Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is mandatory.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn and safety measures are in place:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a respirator may be necessary.[3]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5] Use non-sparking tools and take precautionary measures against static discharge.[2][5][6] A fire extinguisher rated for flammable liquids (Class B) should be readily accessible.
In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and collect it into a designated hazardous waste container.[5] All materials used for spill cleanup must also be disposed of as hazardous waste.[7][8] For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Property | Value | Citations |
| Hazard Class | Flammable Liquid, Category 2 | |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H225: Highly flammable liquid and vapor. | [1][2] |
| H304: May be fatal if swallowed and enters airways. | [1][2] | |
| Flash Point | 21 °C (69.8 °F) - closed cup | |
| Boiling Point | 123 °C (lit.) | |
| Density | 0.718 g/mL at 25 °C (lit.) | |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the moment it is designated for disposal.[9][10] Evaporation is not an acceptable method of disposal.[7][11]
1. Waste Identification and Segregation:
- This compound waste is classified as a non-halogenated, flammable organic liquid.
- It is crucial to segregate this waste from incompatible materials, especially strong oxidizing agents and strong acids.[5][12]
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S department.
2. Container Selection and Labeling:
- Use a chemically compatible and leak-proof container, preferably the original container or one approved for flammable liquid waste.[7][10][12] The container must have a secure, tight-fitting cap.[11][12]
- Affix a "Hazardous Waste" label to the container.[7][10]
- Clearly write the full chemical name ("this compound") and indicate the approximate concentration or volume.[13]
- Include the appropriate hazard pictograms for "Flammable" and "Health Hazard."[13]
3. Waste Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][12]
- The SAA should be a well-ventilated area, away from ignition sources.[5]
- Keep the waste container closed at all times, except when adding waste.[7][10][12]
- Ensure the container is stored in secondary containment to catch any potential leaks.[7][8]
4. Request for Disposal:
- Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9]
- Once the container is full or you have finished generating this waste stream, submit a request for pickup to your institution's EH&S or hazardous waste management department.[9]
- Follow your institution's specific procedures for waste pickup requests.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance at each stage.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 13389-42-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. fishersci.com [fishersci.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. mtu.edu [mtu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling trans-2-Octene
Essential Safety and Handling Guide for trans-2-Octene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Adherence to these guidelines is critical for minimizing exposure and mitigating risks associated with this chemical.
This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2][3][4] It is also known to cause skin and potential respiratory irritation.[3] Proper handling and disposal are crucial to ensure the safety of all laboratory personnel.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [2][3][4] |
| Molecular Weight | 112.21 g/mol | [2][3] |
| CAS Number | 13389-42-9 | [1][2][4] |
| Appearance | Colorless to Almost colorless clear liquid | [3][4] |
| Boiling Point | 123-125 °C | [1][4] |
| Flash Point | 21 °C (69.8 °F) - closed cup | [1][4] |
| Density | 0.718 g/mL at 25 °C | [1] |
| Vapor Pressure | 31 mmHg at 37.7 °C | [1] |
| Storage Class | 3 - Flammable liquids | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. Ensure a tight fit to protect against splashes.[1][5][6] |
| Hand Protection | Chemical-resistant gloves. | Nitrile, Neoprene, or Butyl rubber gloves are recommended.[1][5][7][8] Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | Laboratory coat, overalls, or apron. | A flame-resistant and chemically impervious lab coat or apron should be worn to protect against splashes and potential ignition.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator. | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[2][5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][5][7] |
Operational Plan: Handling this compound
Proper handling procedures are essential to prevent accidents and ensure the integrity of the chemical.
Preparation:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.[2][6]
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[2][5]
-
Gather all necessary PPE: Don the appropriate eye and face protection, gloves, and protective clothing.[1][5][6]
-
Prepare the Work Area: Ensure the work area is clean and free of ignition sources such as heat, sparks, and open flames.[2][3][6] All electrical equipment should be explosion-proof.[3][6][9]
-
Grounding: Ensure that all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[3][6][9]
Handling:
-
Transferring the Chemical: Use only non-sparking tools when opening and transferring this compound.[3][4][6]
-
Avoid Contact: Avoid direct contact with the skin and eyes, and prevent the inhalation of vapors.[2][9]
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[3][4][9]
Post-Handling:
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical.
-
PPE Removal: Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[9]
-
Storage: Store the primary container of this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4][6] The storage area should be locked and away from incompatible materials like oxidizing agents and strong acids.[2][7][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[4][9][10]
Step-by-Step Disposal Guidance:
-
Collection: Collect all waste containing this compound, including contaminated materials like gloves, absorbent pads, and empty containers, in a designated, chemically compatible, and leak-proof container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][9] Do not pour this compound down the drain.[2]
Safe Handling Workflow for this compound
References
- 1. This compound 97 13389-42-9 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 13389-42-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


